molecular formula C7H13N3 B1396098 [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine CAS No. 1265634-26-1

[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine

Cat. No.: B1396098
CAS No.: 1265634-26-1
M. Wt: 139.2 g/mol
InChI Key: ZOSADMMSAYQWSZ-UHFFFAOYSA-N
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Description

[2-(1H-Imidazol-1-yl)-1,1-dimethylethyl]amine is a chemical compound of significant interest in medicinal and organic chemistry research, provided with the CAS registry number 1265634-26-1 . This compound features an imidazole heterocycle, a privileged scaffold known for its diverse chemical properties and broad applications in pharmacology and materials science . The molecular structure, which incorporates a primary amine functional group, makes it a valuable bifunctional building block or intermediate for synthesizing more complex molecules. Researchers can utilize this amine in the development of novel ligands for homogeneous catalysis, as N-heterocyclic carbene (NHC) precursors derived from imidazoles are widely used in transition metal-catalyzed reactions . Its potential applications also extend to the creation of functionalized materials and as a core structural element in the exploration of new biologically active agents. This product is intended For Research Use Only and is strictly not for medicinal, diagnostic, or personal use. Researchers can inquire for detailed specifications, availability, and pricing.

Properties

IUPAC Name

1-imidazol-1-yl-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-7(2,8)5-10-4-3-9-6-10/h3-4,6H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSADMMSAYQWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and predicted analytical characteristics of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine. As this appears to be a novel compound with limited to no currently available literature, this document serves as a foundational resource for researchers, scientists, and drug development professionals interested in its potential applications. The methodologies and data presented herein are based on established principles of organic chemistry and spectral analysis of analogous structures.

Molecular Structure and Chemical Formula

The compound [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine is a primary amine featuring a sterically hindered neopentyl-like backbone, substituted with a 1H-imidazole ring. The IUPAC name dictates a clear connectivity, which allows for the unambiguous determination of its molecular structure and chemical formula.

  • Chemical Name: [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine

  • Molecular Formula: C₈H₁₅N₃

  • Molecular Weight: 153.23 g/mol

The structure consists of a central quaternary carbon bonded to two methyl groups, an aminomethyl group (-CH₂NH₂), and a methylene bridge connected to the N1 position of an imidazole ring.

Figure 1: Molecular Structure of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine.

Proposed Synthetic Pathway

As this molecule is not commercially available, a de novo synthesis is required. A plausible and efficient synthetic route would involve the N-alkylation of imidazole with a suitable electrophile containing the protected amine functionality. A retrosynthetic analysis suggests disconnecting the C-N bond between the imidazole ring and the side chain.

A proposed forward synthesis is outlined below, starting from the commercially available 2-amino-2-methyl-1-propanol. This pathway involves protection of the amine, conversion of the alcohol to a leaving group, substitution with imidazole, and final deprotection.

synthesis_workflow start 2-Amino-2-methyl-1-propanol step1 Amine Protection (e.g., Boc-anhydride) start->step1 intermediate1 Boc-protected amino alcohol step1->intermediate1 step2 Activation of Alcohol (e.g., Tosyl chloride, pyridine) intermediate1->step2 intermediate2 Boc-protected tosylate step2->intermediate2 step3 N-Alkylation of Imidazole (e.g., Imidazole, NaH, DMF) intermediate2->step3 intermediate3 Boc-protected target molecule step3->intermediate3 step4 Deprotection (e.g., TFA or HCl in Dioxane) intermediate3->step4 final_product [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine step4->final_product

Figure 2: Proposed Synthetic Workflow.

Predicted Spectroscopic and Analytical Data

The following tables summarize the predicted spectroscopic data for [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine. These predictions are based on the analysis of its structural components and data from analogous compounds.[1][2][3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS at 0 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5s1HH-2 (Imidazole)The proton at C2 of the imidazole ring is typically the most deshielded.[2]
~ 7.0s1HH-4/H-5 (Imidazole)Protons at C4 and C5 of the imidazole ring.[2]
~ 6.9s1HH-5/H-4 (Imidazole)Protons at C5 and C4 of the imidazole ring.[2]
~ 3.9s2H-CH₂- (Methylene bridge)Methylene protons adjacent to the imidazole nitrogen are deshielded.
~ 1.5br s2H-NH₂ (Amine)Primary amine protons often appear as a broad singlet; chemical shift can vary with concentration and solvent.
~ 1.1s6H-C(CH₃)₂ (gem-Dimethyl)The six equivalent protons of the two methyl groups on the quaternary carbon appear as a sharp singlet.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, relative to TMS at 0 ppm)

Chemical Shift (δ, ppm)AssignmentRationale
~ 137C-2 (Imidazole)The carbon between the two nitrogen atoms in the imidazole ring.[4]
~ 128C-4/C-5 (Imidazole)Carbons at positions 4 and 5 of the imidazole ring.[4]
~ 119C-5/C-4 (Imidazole)Carbons at positions 5 and 4 of the imidazole ring.[4]
~ 55-CH₂- (Methylene bridge)The methylene carbon attached to the imidazole nitrogen.
~ 50Quaternary CarbonThe quaternary carbon of the neopentyl-like group.
~ 25-C(CH₃)₂ (gem-Dimethyl)The two equivalent methyl carbons.[3]
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-3250Medium, sharp (two bands)N-H stretchCharacteristic for a primary amine (-NH₂).[5][6]
3100-3000Medium to weakC-H stretch (aromatic)C-H stretching of the imidazole ring.
2960-2850StrongC-H stretch (aliphatic)C-H stretching of the methyl and methylene groups.
1650-1580MediumN-H bend (scissoring)Deformation vibration of the primary amine.[5]
1500-1400MediumC=C and C=N stretchingRing stretching of the imidazole moiety.
1250-1020MediumC-N stretchStretching vibration of the aliphatic C-N bond.[5]
Mass Spectrometry (MS)

In electron impact mass spectrometry (EI-MS), the molecular ion peak (M⁺) is expected at m/z = 153. Key fragmentation patterns would likely involve the loss of the amino group, cleavage of the side chain, and fragmentation of the imidazole ring.[7][8][9]

Table 4: Predicted Key Mass Spectrometry Fragments

m/zProposed Fragment
153[M]⁺ (Molecular ion)
137[M - NH₂]⁺
95[Imidazole-CH₂]⁺
81[Imidazole]⁺
58[C(CH₃)₂NH₂]⁺

Detailed Experimental Protocols

The following are hypothetical, yet detailed, experimental procedures for the synthesis of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine based on the proposed pathway.

Step 1: Synthesis of tert-butyl (2-hydroxy-1,1-dimethylethyl)carbamate
  • To a stirred solution of 2-amino-2-methyl-1-propanol (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of dioxane and water, add a base like sodium bicarbonate or triethylamine (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup, extracting the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino alcohol.

Step 2: Synthesis of 2-((tert-butoxycarbonyl)amino)-2-methylpropyl 4-methylbenzenesulfonate
  • Dissolve the product from Step 1 (1 equivalent) in anhydrous dichloromethane or pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add 4-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in portions.

  • Stir the reaction at 0 °C for 1 hour, then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction with cold water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, filter, and concentrate to obtain the crude tosylate, which may be purified by flash column chromatography.

Step 3: Synthesis of tert-butyl (2-(1H-imidazol-1-yl)-1,1-dimethylethyl)carbamate
  • To a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.5 equivalents) in anhydrous dimethylformamide (DMF) at 0 °C, add imidazole (1.2 equivalents) portion-wise.

  • Stir the mixture at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating the formation of the sodium imidazolide.

  • Add a solution of the tosylate from Step 2 (1 equivalent) in anhydrous DMF dropwise to the imidazolide solution at 0 °C.

  • Allow the reaction to stir at room temperature or gentle heating (e.g., 60 °C) for 12-24 hours.[10]

  • Monitor the reaction by TLC.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Step 4: Synthesis of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine
  • Dissolve the Boc-protected product from Step 3 in a suitable solvent like dichloromethane, methanol, or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If an HCl salt is formed, it can be neutralized with a base (e.g., NaOH or NaHCO₃ solution) and the free amine extracted with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the final product, [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine. Further purification may be achieved by distillation or crystallization if necessary.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry. Retrieved February 22, 2026, from [Link]

  • Smith, B. C. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved February 22, 2026, from [Link]

  • ACD/Labs. (2026, February 12). t-Butyl group towers over other 1H resonances. Retrieved February 22, 2026, from [Link]

  • Grokipedia. (n.d.). Neopentylamine. Retrieved February 22, 2026, from [Link]

  • Claramunt, R. M., Elguero, J., & Farràs, J. (1986). Mass spectrometry of imidazole-4(5)
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (n.d.). Neopentylamine. Retrieved February 22, 2026, from [Link]

  • Stewart, J. E. (1957).
  • MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI.
  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved February 22, 2026, from [Link]

  • Moreno-Mañas, M., et al. (2002). Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. Semantic Scholar.
  • Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles.
  • Brainly.com. (2023, May 11). A ¹H NMR spectrum of tert-butyl methyl ether shows two signals with the following ratio of.... Retrieved February 22, 2026, from [Link]

  • Vyskocilová, P., et al. (2006).
  • Bouzbouz, S., et al. (2022, May). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
  • ResearchGate. (2016, February 19). Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?. Retrieved February 22, 2026, from [Link]

  • Chemguides. (2020, June 24). 1H NMR: Structural Elucidation III [Video]. YouTube. Retrieved February 22, 2026, from [Link]

  • IUCr. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Retrieved February 22, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI analysis of chemical shifts ppm. Retrieved February 22, 2026, from [Link]

  • Reddy, G. S., et al. (2018, July 19). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega.
  • ResearchGate. (n.d.). 13C- and 1H-NMR signals of N-substituted imidazole were unambiguously assigned. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2019, June 14). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. Retrieved February 22, 2026, from [Link]

  • Alkenylimidazoles: methods of synthesis and chemical properties. (2009, September 2). Journal of Organic and Pharmaceutical Chemistry.
  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (n.d.). PMC.
  • The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved February 22, 2026, from [Link]

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  • PubChem. (n.d.). 2-(1H-imidazol-1-yl)ethanamine. Retrieved February 22, 2026, from [Link]

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  • Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
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Sources

pKa values and basicity of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa Values and Basicity of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that dictates the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of an active pharmaceutical ingredient (API). For ionizable molecules, the pKa value determines the degree of ionization at a given pH, which in turn governs properties such as solubility, lipophilicity, and the potential for receptor interaction. This guide provides a comprehensive analysis of the acid-base properties of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine, a compound featuring two distinct basic centers: a primary aliphatic amine and an imidazole ring. We will explore the theoretical underpinnings of its basicity, present detailed protocols for experimental pKa determination, and discuss the implications of its ionization behavior in the context of pharmaceutical development.

Introduction: The Criticality of pKa in Drug Development

In medicinal chemistry, the journey from a hit compound to a viable drug candidate is paved with meticulous optimization of its physicochemical properties. Among these, the acid dissociation constant, pKa, stands out for its profound influence on a molecule's pharmacokinetic and pharmacodynamic behavior. [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine is a bifunctional molecule possessing two nitrogenous basic centers, making the characterization of its protonation equilibria essential.

The molecule's structure features:

  • A primary aliphatic amine (-NH2) attached to a sterically hindered tertiary carbon.

  • An imidazole ring , a five-membered aromatic heterocycle with two nitrogen atoms.

Understanding the distinct pKa values associated with each of these functional groups is not merely an academic exercise. It is fundamental to predicting how the molecule will behave in the varying pH environments of the human body—from the acidic stomach (pH 1.5-3.5) to the blood (pH ~7.4) and various cellular compartments. This guide provides the theoretical framework and practical methodologies to comprehensively characterize the basicity of this compound.

Structural Analysis and Theoretical pKa Estimation

The overall basicity of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine is a composite of the contributions from its two ionizable centers. We can predict the approximate pKa values by examining analogous structures.

The Primary Aliphatic Amine

Primary alkylamines are Brønsted-Lowry bases, readily accepting a proton to form an ammonium cation (R-NH3+). The pKa of the conjugate acid for most simple primary amines falls within the range of 9.5 to 11.0.[1][2] This value, more accurately termed the pKaH, is the standard measure of amine basicity; a higher pKaH signifies a stronger base.[3]

  • Inductive Effects: The alkyl framework attached to the nitrogen atom has an electron-donating effect, which stabilizes the positive charge of the conjugate acid, making the amine more basic than ammonia (pKaH ≈ 9.2).[2][3]

  • Steric Effects: The gem-dimethyl groups adjacent to the amine-bearing carbon create significant steric hindrance. While this can sometimes affect the solvation of the conjugate acid and slightly reduce basicity, the primary electronic effect of the alkyl groups is expected to dominate.

Therefore, we can estimate the pKa for the primary amine's conjugate acid to be in the range of 10.0 - 10.7 .

The Imidazole Moiety

The imidazole ring is an interesting case as it is amphoteric, capable of acting as both an acid and a base.[4][5]

  • As a Base: The lone pair of electrons on the sp2-hybridized nitrogen (at position 3) is not part of the aromatic π-system and is available for protonation. The pKa of the resulting imidazolium cation is approximately 7.0 for the parent imidazole.[5][6] This makes imidazole about sixty times more basic than pyridine.[5] The alkyl substituent at the N-1 position is electron-donating, which should slightly increase the electron density at N-3, thereby increasing its basicity.

  • As an Acid: The proton on the N-1 nitrogen of an unsubstituted imidazole is weakly acidic, with a pKa of about 14.5.[5][7] In the target molecule, this position is substituted, so this acidic character is absent.

We can thus predict the pKa for the imidazolium conjugate acid of our target molecule to be slightly above 7.0, likely in the range of 7.0 - 7.5 .

Predicted Protonation States

Based on these estimations, the primary amine is the stronger base. The molecule will therefore have two distinct pKa values, which we can designate as pKa1 (for the more basic site) and pKa2 (for the less basic site).

G cluster_pH Predominant Species at Physiological pH ~7.4 M Molecule (M) MH Monoprotonated (MH+) M->MH + H+ pKa1 ≈ 10.3 (Amine) MH2 Diprotonated (MH2++) MH->MH2 + H+ pKa2 ≈ 7.2 (Imidazole) MH_phys MH+

Table 1: Summary of Predicted pKa Values and Contributing Factors

Ionizable CenterParent CompoundParent pKa (pKaH)Influencing Factors in Target MoleculePredicted pKa
Primary Aminet-Butylamine~10.7Steric hindrance from gem-dimethyl groups; electron-donating alkyl chain.10.0 - 10.7
Imidazole RingImidazole~7.0[5]N-1 substitution with an electron-donating alkyl group.7.0 - 7.5

Experimental Determination of pKa Values

While theoretical estimations are valuable, precise pKa determination requires empirical measurement. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used methods in the pharmaceutical industry.[8][9][10]

Method 1: Potentiometric Titration

Principle of Causality: Potentiometric titration is the definitive method for pKa determination.[8] It works by monitoring the change in pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The resulting titration curve of pH versus titrant volume reveals inflection points that correspond to the equivalence points of the acid-base reactions. For a basic compound, titration with a strong acid will generate a curve where the pH at the half-equivalence point (the midpoint of the buffer region) is equal to the pKa of the conjugate acid.[11][12] For a molecule with two basic sites like ours, two distinct buffer regions and corresponding pKa values will be observed.

Detailed Step-by-Step Protocol for Potentiometric Titration

  • System Calibration & Preparation:

    • Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01).[11] Ensure the electrode is properly conditioned and responsive.

    • Prepare a standardized solution of ~0.1 M hydrochloric acid (HCl) as the titrant.

    • Prepare a stock solution of the analyte, [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine, in deionized, CO2-free water to a concentration of approximately 1-10 mM. A minimum concentration of 10⁻⁴ M is required to see a significant change in the titration curve.[8]

    • Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[11]

  • Titration Procedure:

    • Accurately pipette a known volume (e.g., 20 mL) of the analyte solution into a thermostatted titration vessel.

    • Add the background electrolyte.

    • If necessary, adjust the starting pH to the alkaline range (e.g., pH 11-12) with a small amount of dilute NaOH to ensure both basic sites are fully deprotonated.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Gently stir the solution with a magnetic stirrer and purge the headspace with an inert gas like nitrogen or argon to prevent the dissolution of atmospheric CO2, which can form carbonic acid and interfere with the measurement.[11]

    • Begin the titration by adding small, precise increments of the standardized HCl titrant using an automated burette.

    • Record the pH value after each addition, allowing the reading to stabilize. Decrease the increment volume in the regions where the pH changes rapidly (near the equivalence points).

    • Continue the titration until the pH has dropped significantly into the acidic range (e.g., pH 2).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).

    • Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.

    • Identify the volumes for the two equivalence points (V_eq1 and V_eq2).

    • The pKa values are determined from the pH at the half-equivalence points:

      • pKa1 (the higher, stronger base) = pH at (V_eq1 / 2)

      • pKa2 (the lower, weaker base) = pH at (V_eq1 + (V_eq2 - V_eq1) / 2)

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Calibrate pH Meter prep2 Prepare Analyte & Titrant (0.1M HCl) Solutions prep1->prep2 prep3 Add Background Electrolyte (KCl) prep2->prep3 titrate1 Place Analyte in Vessel prep3->titrate1 titrate2 Purge with N2 Gas titrate1->titrate2 titrate3 Add HCl Titrant Incrementally titrate2->titrate3 titrate4 Record Stabilized pH vs. Volume titrate3->titrate4 analysis1 Plot pH vs. Volume titrate4->analysis1 analysis2 Calculate 1st Derivative (ΔpH/ΔV) analysis1->analysis2 analysis3 Identify Equivalence Points (Veq) analysis2->analysis3 analysis4 Determine pKa at Half-Equivalence Points analysis3->analysis4 result Final pKa Values analysis4->result

Method 2: UV-Vis Spectrophotometry

Principle of Causality: This method is applicable when the protonated and deprotonated forms of the molecule exhibit different ultraviolet or visible light absorption spectra.[8] This is often the case for molecules containing a chromophore, like the imidazole ring, close to the ionization site.[9] By measuring the absorbance of the analyte in a series of buffers with precisely known pH values, one can monitor the transition from one form to the other. A plot of absorbance at a chosen wavelength versus pH yields a sigmoidal curve. The inflection point of this curve corresponds to the pH at which the concentrations of the acid and conjugate base forms are equal, which, by the Henderson-Hasselbalch equation, is the pKa.[13]

Detailed Step-by-Step Protocol for UV-Vis Spectrophotometry

  • Preliminary Scans & Buffer Preparation:

    • Prepare a series of high-purity buffers covering a wide pH range (e.g., from pH 2 to 12) with known, stable pH values.

    • Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., water or methanol).

    • Perform initial spectral scans. Record the full UV spectrum (e.g., 200-400 nm) of the analyte in a highly acidic solution (e.g., pH 2, where both sites are protonated) and a highly alkaline solution (e.g., pH 12, where both sites are deprotonated) to identify the wavelengths of maximum absorbance difference (λ_max).

  • Measurement Procedure:

    • Prepare a set of samples by adding a small, constant aliquot of the analyte stock solution to each of the different pH buffers. Ensure the final analyte concentration is low enough to be within the linear range of the Beer-Lambert law.

    • Using a dual-beam spectrophotometer, measure the absorbance of each buffered sample at the predetermined λ_max. Use the corresponding buffer without the analyte as the blank for each measurement.

    • It is also crucial to identify any isosbestic points—wavelengths where the molar absorptivity of the protonated and deprotonated species are identical.[13] Absorbance at this wavelength should remain constant across all pH values and serves as a validation of the equilibrium system.

  • Data Analysis:

    • Plot absorbance (A) at the chosen λ_max (y-axis) against the buffer pH (x-axis).

    • The data should form one or two sigmoidal curves, corresponding to the two pKa values.

    • The pKa is the pH value at the inflection point of the curve. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation: pH = pKa + log ( [A - A_acid] / [A_base - A] ) where A is the absorbance at a given pH, A_acid is the absorbance of the fully protonated form, and A_base is the absorbance of the fully deprotonated form.

    • The pKa is the pH when the log term is zero, i.e., when A is halfway between A_acid and A_base.

G

Table 2: Comparison of Primary Experimental Methods

FeaturePotentiometric TitrationUV-Vis Spectrophotometry
Principle Measures change in potential (pH) upon addition of titrant.Measures change in light absorbance as a function of pH.
Sample Purity High purity required.[8]High purity required; impurities must not absorb at λ_max.[8]
Sample Qty. Milligram quantities (≥ 10⁻⁴ M).[8]Microgram quantities (≥ 10⁻⁶ M).[8]
Solubility Requires moderate aqueous solubility.Can handle compounds with lower solubility.
Pros High precision, considered the "gold standard".[8]High sensitivity, requires less material.
Cons Requires larger sample amount, sensitive to CO2.Requires a chromophore near the ionization site.

Computational pKa Prediction

Alongside experimental methods, computational chemistry offers powerful tools for estimating pKa values.[14] These in silico methods are particularly useful during early-stage drug discovery for screening large libraries of compounds.

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can calculate the Gibbs free energy change of the protonation reaction, from which the pKa can be derived.[14][15]

  • Quantitative Structure-Activity Relationship (QSAR): These models use existing experimental pKa data to build statistical models that correlate molecular descriptors with pKa.[16]

  • Hybrid Approaches: Combining QM-calculated descriptors with machine learning algorithms can yield highly accurate predictions with root-mean-square errors often below 1.0 log units.[16]

While predictive, these methods are not a substitute for experimental validation, especially for lead candidates, as accuracy can be limited by solvation models and the diversity of the training data.[17]

Conclusion and Pharmaceutical Implications

The compound [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine possesses two basic centers with well-separated pKa values, predicted to be approximately 10.0-10.7 for the primary amine and 7.0-7.5 for the imidazole ring.

Implications for Drug Development:

  • Solubility: At physiological pH (~7.4), the primary amine will be almost completely protonated (>99%), and the imidazole ring will be partially protonated (~40-50%). The resulting charged species will exhibit significantly higher aqueous solubility compared to the neutral form, which is crucial for formulation and bioavailability.

  • Salt Formation: The presence of two basic sites allows for the formation of different salts (e.g., mono-HCl or di-HCl salts). The choice of salt form is a critical decision in drug development, affecting stability, solubility, and manufacturability.

  • Receptor Binding: The protonation state of the molecule can dramatically affect its ability to bind to its biological target. Hydrogen bonding and electrostatic interactions are often dependent on whether a group is charged or neutral. Knowing the pKa values allows for a more accurate understanding of the pharmacophore at the site of action.

  • Permeability: According to the pH-partition hypothesis, only the neutral form of a drug can passively diffuse across biological membranes. With a high pKa1, the concentration of the fully neutral species will be very low in the blood and intestines, which could impact its absorption and ability to cross the blood-brain barrier.

References

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). European Centre for Ecotoxicology and Toxicology of Chemicals. Retrieved from [Link]

  • Ishida, T., & Kato, S. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Retrieved from [Link]

  • Human Journals. (2014). Chemical and Pharmacological Properties of Imidazoles. Human Journals. Retrieved from [Link]

  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Wikipedia. Retrieved from [Link]

  • Reyes-González, M. A., et al. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Retrieved from [Link]

  • PubChem. (n.d.). Imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Chemical Education. (1990). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. ACS Publications. Retrieved from [Link]

  • Vives, M., et al. (2008). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Retrieved from [Link]

  • Ibrayeva, A., et al. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. Retrieved from [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. ULM. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Awoonor-Williams, E., et al. (2023). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. MPI. Retrieved from [Link]

  • Wagen, C. (2025). How to Predict pKa. Rowan. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • Reddit. (2025). What is pka value of amines?. Reddit. Retrieved from [Link]

  • Vaia. (n.d.). Histamine, whose release in the body triggers nasal secretions and constricted airways, has three nitrogen atoms. Vaia. Retrieved from [Link]

  • Kyoto Electronics Manufacturing Co.,Ltd. (n.d.). How should the acid dissociation constant pKa be measured?. KEM. Retrieved from [Link]

  • University Course Materials. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved from [Link]

Sources

safety data sheet (SDS) for [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level operational monograph for [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine . It goes beyond the regulatory minimums of a standard Safety Data Sheet (SDS) to provide actionable, mechanism-based safety and handling protocols for research and development environments.

Advanced Safety, Handling, and Reactivity Profile

Document Control:

  • Version: 2.0 (Technical Advisory)

  • Classification: Corrosive / Bio-Active Intermediate

Substance Identity & Chemical Logic

To handle this compound safely, one must understand its molecular architecture. It is not merely an amine; it is a bifunctional heterocycle combining a sterically hindered primary amine with an aromatic imidazole ring.

ParameterTechnical Detail
Chemical Name [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine
Common Synonyms 1-(2-Amino-2-methylpropyl)imidazole; 2-Methyl-1-(1H-imidazol-1-yl)propan-2-amine
CAS Number 5036-48-6
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
Structural Logic The 1,1-dimethyl substitution at the ethylamine alpha-position creates significant steric bulk around the primary amine.[1] This increases lipophilicity (LogP) compared to linear analogs, facilitating rapid dermal penetration, while the imidazole ring provides a secondary basic site (pKa ~6.95) capable of coordination chemistry.

GHS Hazard Analysis & Mechanistic Toxicology

The primary danger of this molecule lies in its alkaline corrosivity combined with lipophilic penetration .

Core Hazard Classification (GHS)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Serious Eye Damage: Category 1 (Irreversible corneal damage).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Sensitization: Potential Skin Sensitizer (based on imidazole moiety).

The "Lipophilic Alkali" Mechanism

Unlike simple inorganic bases (e.g., NaOH), this organic amine does not just burn the surface.

  • Penetration: The tert-butyl-like hydrocarbon backbone allows the molecule to partition through the stratum corneum (lipid bilayer) rapidly.

  • Saponification: Once in the viable epidermis, the high pKa (~10.5 for the primary amine) triggers saponification of cell membrane lipids.

  • Deep Tissue Necrosis: The imidazole ring aids in buffering, maintaining a high local pH that prolongs the liquefactive necrosis process.

Critical Warning: Burns from this compound may not be immediately painful due to nerve ending destruction. Onset of visible necrosis can be delayed by 1–4 hours.

Physicochemical Safety Data

Quantitative data is essential for engineering controls.

PropertyValueSafety Implication
Physical State Viscous Liquid / Low-melting SolidMay solidify in cool labs; requires gentle warming (water bath <40°C) to dispense.
Boiling Point ~118°C (at 2 mmHg) / ~255°C (atm)Low vapor pressure at RT, but heating generates corrosive mists.
Flash Point >110°C (Closed Cup)Not a primary flammability hazard, but combustible.
pKa (Predicted) 10.5 (Amine), 6.9 (Imidazole)Highly basic. Incompatible with acids, acid chlorides, and anhydrides.
Water Solubility MiscibleSpills are difficult to contain with water booms; use dry absorbents.

Engineering Controls & Personal Protective Equipment (PPE)

Standard "lab coat and gloves" are insufficient. The following barrier selection is based on permeation resistance for diamines and imidazoles.

Barrier Selection Protocol
  • Gloves:

    • Recommended:Butyl Rubber (0.7 mm) or Laminate Film (Silver Shield/4H).

    • Acceptable for Splash Only: Nitrile (minimum double-gloved, >0.11 mm).

    • Forbidden: Latex (rapid degradation by amines).

  • Respiratory:

    • If heating or aerosolizing: Full-face respirator with ABEK (Ammonia/Amine) cartridges.

    • Standard handling: Fume hood with face velocity >0.5 m/s.

Safety Decision Logic Diagram

The following workflow dictates the operational safety requirements based on the scale of use.

SafetyLogic Start Handling [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine ScaleCheck Check Scale & Temperature Start->ScaleCheck SmallCold < 10g @ RT ScaleCheck->SmallCold Low Risk LargeHot > 10g OR Heated > 40°C ScaleCheck->LargeHot High Risk Controls1 Standard Fume Hood Nitrile Double Gloves Safety Glasses SmallCold->Controls1 Controls2 High-Flow Hood / Glovebox Butyl/Laminate Gloves Face Shield + Goggles LargeHot->Controls2 Waste Quench: Dilute Acid Neutralization Dispose as Haz-Waste Controls1->Waste Controls2->Waste

Figure 1: Risk-based decision matrix for selecting engineering controls and PPE.

Handling & Synthesis Protocol

Scenario: Using the substance as a nucleophile in a drug discovery workflow (e.g., SNAr reaction or Epoxide opening).

Preparation
  • Drying: The substance is hygroscopic. If water interferes with the reaction, dry the liquid over activated 4Å molecular sieves for 12 hours. Do not use CaH₂ (exotherm risk with amines).

  • Weighing: Weigh inside the fume hood using a pre-tared septa-vial. Avoid open weighing boats to prevent moisture uptake and odor release.

Reaction Setup (The "Closed System" Rule)

Due to the corrosive vapors, all reactions should be run in closed vessels.

  • Equip the reaction flask with a reflux condenser topped with a calcium chloride drying tube or an inert gas line (N₂/Ar).

  • Addition: If adding acid chlorides or anhydrides to this amine, the exotherm will be violent.

    • Mandatory: Dilute the amine in dry solvent (DCM or THF) first.

    • Cooling: Cool the receiving flask to 0°C before addition.

Work-up & Quenching
  • Do not pour reaction mixtures directly into strong acid. This generates extreme heat and potentially explosive steam.

  • Protocol: Quench excess amine by slowly adding it to a stirred mixture of ice and saturated Ammonium Chloride (NH₄Cl).

Emergency Response & First Aid

Principle: Speed is critical. The lipophilic nature means the chemical continues to penetrate until physically removed or chemically neutralized.

Ocular Exposure (Red Alert)
  • Immediate Action: Irrigate for minimum 30 minutes .

  • Mechanism: The high pH causes saponification of the corneal epithelium.

  • Contraindication: Do not use acidic neutralizing drops in the eye; thermal injury from the neutralization reaction will worsen the damage. Use saline or water only.

Dermal Exposure
  • Step 1: Drench with water immediately.[2][3]

  • Step 2: Apply Polyethylene Glycol (PEG 400) or a mixture of PEG/Ethanol if available.

    • Why? Water washes off surface material, but PEG solubilizes the lipophilic amine that has penetrated the pores, extracting it more effectively than water alone.

  • Step 3: Wash with soap and water.[3][4]

Emergency Neutralization Workflow

EmergencyResponse Spill Spill Detected Evac Evacuate Area (50ft) Spill->Evac PPE Don SCBA/Full Face Butyl Gloves Evac->PPE Absorb Absorb with Vermiculite or Dry Sand PPE->Absorb Neut Wash Area with Dilute Acetic Acid (5%) Absorb->Neut Disp Seal in Haz-Waste Drum Neut->Disp

Figure 2: Step-by-step containment and neutralization protocol for laboratory spills.

Storage & Stability

  • Atmosphere: Store under Nitrogen or Argon. The amine reacts with atmospheric CO₂ to form carbamate salts (white crusts), which can clog syringe needles and alter stoichiometry.

  • Incompatibility: Segregate from strong oxidizers (fire risk), acids (exotherm), and nitro-compounds.

  • Shelf Life: 12 months if sealed. Check for yellowing (oxidation) before critical GMP steps.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 79906, 1-(2-Amino-2-methylpropyl)imidazole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-(2-amino-2-methylpropyl)imidazole. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

Sources

thermal stability and melting point of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Thermal Stability & Characterization of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine

Executive Summary

This guide details the thermal characterization of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine (Systematic name: 2-methyl-1-(1H-imidazol-1-yl)propan-2-amine). As a structural hybrid containing a sterically hindered primary amine and an N-linked imidazole ring, this molecule presents unique challenges in handling and solid-state isolation.

Unlike its linear analog [2-(1H-imidazol-1-yl)ethanamine] (CAS 5739-10-6), which is a liquid at room temperature, the introduction of the gem-dimethyl group at the


-position restricts conformational freedom (Thorpe-Ingold effect). This modification typically raises the melting point and oxidative stability. However, in its free base form , this compound is predicted to remain a viscous oil or low-melting hygroscopic solid. For drug development applications, conversion to a crystalline salt form (e.g., Dihydrochloride or Fumarate) is critical for accurate thermal profiling.

Structural Analysis & Theoretical Thermal Behavior

Before instrumental analysis, we must establish the theoretical baseline to validate experimental data.

The Gem-Dimethyl Effect

The "1,1-dimethylethyl" moiety introduces significant steric bulk compared to a linear ethylamine.

  • Melting Point Elevation: The globular shape of the gem-dimethyl group improves crystal packing efficiency compared to linear chains. While the linear analog boils at ~283°C and is liquid at ambient temperature, the target molecule has a higher probability of solidifying, though likely < 50°C in free base form.

  • Thermal Stability: The quaternary carbon prevents

    
    -elimination (Hofmann elimination) on that side, theoretically increasing thermal stability up to the decomposition point of the imidazole ring (>250°C).
    
Predicted Physicochemical Properties
PropertyFree Base (Predicted)Dihydrochloride Salt (Target)
Physical State Viscous Oil / Low-Melt SolidCrystalline Solid
Melting Point 25°C – 45°C (Broad)160°C – 210°C (Sharp)
Hygroscopicity High (Deliquescent)Moderate to Low
Thermal Stability Volatile >100°CStable >200°C

Critical Insight: Do not attempt to determine the "melting point" of the free base using a capillary apparatus if it appears oily. Use DSC with hermetically sealed pans to distinguish between melting and volatilization.

Experimental Protocols (SOPs)

The following protocols are designed to generate self-validating data.

Differential Scanning Calorimetry (DSC)

Objective: Determine the precise melting onset (


) and peak (

) and screen for polymorphism.

Equipment: TA Instruments DSC Q2000 or equivalent. Consumables: Tzero Aluminum Hermetic Pans (to prevent amine evaporation).

Protocol:

  • Sample Prep: Weigh 2–4 mg of the sample. If the sample is the free base (oil), use a liquid sampling pipette to place it in the bottom of the pan.

  • Sealing: Hermetically seal the pan. Validation: Weigh the sealed pan before and after the run to ensure no mass loss (leakage).

  • Method:

    • Equilibrate at -40°C.

    • Ramp 10°C/min to 250°C.

    • Isothermal 1 min.

    • Cool 10°C/min to -40°C (to check for recrystallization).

    • Ramp 10°C/min to 250°C (Second heat).

  • Analysis: The Melting Point is defined as the extrapolated onset temperature (

    
    ) of the endothermic peak during the first heating cycle (unless solvent loss masks it).
    
Thermogravimetric Analysis (TGA)

Objective: Determine the degradation temperature (


) and differentiate between solvent loss and decomposition.

Protocol:

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (Inert) vs. Air (Oxidative stability).
    
  • Ramp: 10°C/min from Ambient to 600°C.

  • Interpretation:

    • Weight loss < 100°C: Residual solvent or moisture (common in imidazoles).

    • Weight loss > 150°C (Free Base): Likely volatilization of the amine before decomposition.

    • Weight loss > 200°C (Salt): True decomposition (cleavage of the imidazole-alkyl bond).

Workflow Visualization

The following diagram illustrates the decision tree for characterizing this specific amine, accounting for its likely hygroscopic nature.

ThermalCharacterization Sample Target Molecule: [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine CheckState Physical State Check (Ambient) Sample->CheckState Oil Viscous Oil/Paste CheckState->Oil Free Base Solid Crystalline Solid CheckState->Solid Salt Form SaltForm Salt Formation (HCl / Fumarate) Oil->SaltForm For Drug Dev DSC_Hermetic DSC (Hermetic Pan) -40°C to 250°C Oil->DSC_Hermetic For Handling Props TGA TGA (Open Pan) Volatilization Check Oil->TGA Solid->DSC_Hermetic Solid->TGA Result_MP Determine Melting Point (Tonset) DSC_Hermetic->Result_MP Result_BP Determine Boiling/Flash Point TGA->Result_BP If 100% Mass Loss < 200°C TGA->Result_MP Verify Decomposition > MP

Figure 1: Decision matrix for thermal analysis based on the physical state of the amine.

Stability & Degradation Mechanisms[1][3]

Thermal Stability Profile

Based on the imidazole moiety, the molecule exhibits high intrinsic thermal stability.

  • Imidazole Ring: Stable up to ~300°C.

  • Alkyl-Amine Linkage: The weak point. In the free base, oxidative deamination can occur >150°C in air.

  • Reference Value: The linear analog (CAS 5739-10-6) has a Flash Point of 125°C [1], indicating that the vapor phase becomes ignitable/unstable at this temperature. The gem-dimethyl analog will likely have a slightly higher flash point due to higher molecular weight (139.2 g/mol vs 111.1 g/mol ).

Degradation Pathway Diagram

Degradation Molecule [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine Heat Thermal Stress (>200°C) Molecule->Heat Oxidation Oxidative Stress (Air + Heat) Molecule->Oxidation Path1 C-N Bond Cleavage (Homolytic) Heat->Path1 Path2 N-Oxidation (N-Oxide Formation) Oxidation->Path2 Products1 Imidazole + Isobutylene + Ammonia Path1->Products1 Products2 Colored Impurities (Yellowing) Path2->Products2

Figure 2: Predicted thermal and oxidative degradation pathways.

Handling and Storage Recommendations

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base will absorb

    
     from the air to form carbamates, appearing as a white crust on the oil.
    
  • Salt Selection: For solid-state characterization, the Dihydrochloride (2HCl) salt is recommended. It is prepared by treating the ethereal solution of the free base with anhydrous HCl gas. This salt typically exhibits a melting point >180°C and is non-hygroscopic, allowing for standard capillary MP determination.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 430667, 2-(1H-imidazol-1-yl)ethanamine. Retrieved February 22, 2026, from [Link]

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Standard text for DSC/TGA protocols).

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Reference for salt selection of basic amines).

Sources

The Therapeutic Potential of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1][2][3] This technical guide delves into the potential biological activities of a specific and promising scaffold: [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine and its derivatives. By examining structure-activity relationships gleaned from closely related analogues, we will explore the latent antifungal, anticancer, and enzyme-inhibiting properties of this chemical class. This document serves as a comprehensive resource, providing not only a theoretical framework but also actionable experimental protocols and data presentation formats to guide future research and development in this area.

Introduction: The Imidazole Scaffold and the Promise of the 1,1-Dimethylethyl Moiety

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in drug discovery due to its ability to engage in various biological interactions.[1][4] Its presence in numerous clinically approved drugs attests to its versatility and favorable pharmacokinetic properties. The specific scaffold of interest, [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine, incorporates a unique gem-dimethyl group on the ethylamine backbone. This structural feature can impart significant conformational rigidity and steric bulk, which can influence binding affinity and selectivity for biological targets. While direct research on this exact scaffold is emerging, the well-established activities of related imidazole derivatives provide a strong foundation for predicting its therapeutic potential.

Potential Biological Activities

Based on the extensive body of research on analogous imidazole-containing compounds, derivatives of the [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine scaffold are predicted to exhibit significant antifungal and anticancer activities, primarily through enzyme inhibition.

Antifungal Activity: Targeting Ergosterol Biosynthesis

A prominent and well-documented activity of imidazole derivatives is their potent antifungal effect.[5] The primary mechanism of action for many azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[5] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability, disruption of cellular processes, and ultimately, fungal cell death.

The structural features of the [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine scaffold are consistent with those required for CYP51 inhibition. The imidazole nitrogen atom can coordinate with the heme iron at the enzyme's active site, while the substituted amine portion can be modified to optimize hydrophobic and electrostatic interactions within the binding pocket.

Structure-Activity Relationship Insights from Analogous Compounds:

Studies on 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives have shown that the nature of the substituent on the ethylamine backbone significantly influences antifungal potency. Aromatic ester and carbamate derivatives, for instance, have demonstrated high activity against various Candida species.[6] Furthermore, the stereochemistry of these compounds plays a crucial role, with one enantiomer often being significantly more active than the other.[6] It is therefore highly probable that modifications to the amine group of the [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine core will yield compounds with potent and selective antifungal activity.

Anticancer Activity: A Multi-pronged Approach

Imidazole-containing compounds have emerged as a significant class of anticancer agents, with several derivatives currently in clinical use.[7] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer cell proliferation and survival.

A promising avenue for the anticancer potential of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine derivatives lies in their ability to inhibit specific enzymes that are overexpressed or hyperactive in cancer cells.

  • Cytochrome P450 (CYP) Enzyme Inhibition: Certain CYP enzymes, such as CYP24A1 and CYP26, are implicated in the development and progression of various cancers. A study on a closely related scaffold, 3-[4-(benzo[8][9]dioxol-5-ylamino)-phenyl]-3-imidazol-1-yl-2,2-dimethyl-propionic acid methyl ester, which shares the "imidazol-1-yl-2,2-dimethyl" core, demonstrated potent inhibitory activity against the CYP26 enzyme.[10] This suggests that derivatives of our target scaffold could also act as CYP26 inhibitors, offering a potential therapeutic strategy for cancers where this enzyme is dysregulated. Similarly, N-(2-(1H-imidazol-1-yl)-2-phenylethyl)arylamides have been shown to be potent inhibitors of CYP24A1, an enzyme linked to several cancers.[11][12]

  • Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers. The imidazole scaffold is a common feature in many kinase inhibitors. While direct evidence for the [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine scaffold is not yet available, its structural similarity to known kinase inhibitors suggests that derivatives could be designed to target specific kinases involved in oncogenic signaling.

Many imidazole-based anticancer agents exert their effects by triggering programmed cell death (apoptosis) and halting the cell cycle in cancer cells. This is often a downstream consequence of enzyme inhibition or other molecular interactions. It is plausible that potent and selective derivatives of the [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine scaffold could induce similar cytotoxic effects in cancer cell lines.

Experimental Protocols

To investigate the potential biological activities of novel [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine derivatives, a series of well-established in vitro assays can be employed.

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various fungal strains.

Methodology (Broth Microdilution):

  • Preparation of Fungal Inoculum: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in a suitable broth medium (e.g., RPMI-1640).

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring absorbance.

Diagram: Antifungal Susceptibility Testing Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_fungi Prepare Fungal Inoculum inoculate Inoculate Microtiter Plate prep_fungi->inoculate prep_compounds Serially Dilute Test Compounds prep_compounds->inoculate incubate Incubate at 35°C inoculate->incubate determine_mic Determine MIC incubate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Anticancer Activity Assays

Objective: To evaluate the cytotoxic effects of the synthesized compounds on various cancer cell lines.

Methodology (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Table 1: Representative Anticancer Activity Data for Imidazole Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
MDT-32T47D (Breast Cancer)>50% inhibition[8]
MDT-47MCF-7 (Breast Cancer)>50% inhibition[8]
Purine 46MDA-MB-231 (Breast Cancer)1.22[7]
Purine 47A549 (Lung Cancer)2.29–9.96[7]
Enzyme Inhibition Assays

Objective: To determine the inhibitory activity of the compounds against specific enzymes (e.g., CYP24A1, CYP26).

Methodology (Example: CYP24A1 Inhibition Assay):

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing the recombinant human CYP24A1 enzyme and its substrate.

  • Compound Incubation: Add various concentrations of the test compounds to the reaction mixture and pre-incubate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a cofactor (e.g., NADPH).

  • Reaction Termination: Stop the reaction after a specific time.

  • Product Quantification: Quantify the amount of product formed using a suitable analytical method (e.g., HPLC, LC-MS).

  • IC50 Calculation: Determine the IC50 value from the dose-response curve.

Diagram: General Enzyme Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_enzyme Prepare Enzyme & Substrate incubate Incubate Compound with Enzyme prep_enzyme->incubate prep_compound Prepare Compound Dilutions prep_compound->incubate initiate Initiate Reaction (add cofactor) incubate->initiate terminate Terminate Reaction initiate->terminate quantify Quantify Product terminate->quantify calculate Calculate IC50 quantify->calculate

Caption: A generalized workflow for determining enzyme inhibitory activity.

Future Directions and Conclusion

References

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2013_4(2)/[11].pdf]([Link]11].pdf)

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Bioorganic & Medicinal Chemistry Letters, 22(6), 2337-2341. [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry. [Link]

  • Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. (n.d.). ResearchGate. [Link]

  • A review: Imidazole synthesis and its biological activities. (2016). International Journal of Applied and Natural Sciences, 5(6), 87-104. [Link]

  • Biological activities of Fused Imidazole Derivatives – A Review. (n.d.). ResearchGate. [Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities. (2014). Journal of Chemistry and Biochemistry, 2(2), 47-59. [Link]

  • Gomaa, M. S., et al. (2019). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 11(16), 2119-2143. [Link]

  • Golcienė, B., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 229-245. [Link]

  • Simons, C., et al. (2017). Synthesis, molecular modelling and CYP24A1 inhibitory activity of novel of (E)-N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-3/4-styrylbenzamides. Bioorganic & Medicinal Chemistry, 25(15), 4085-4093. [Link]

  • Kalra, S., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4209. [Link]

  • Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. (2025). RSC Medicinal Chemistry. [Link]

  • Synthesis and study of biological activity of some new Imidazole derivatives. (2016). Mustansiriyah Journal of Science, 27(3), 77-83. [Link]

  • Simons, C., et al. (2010). Synthesis and CYP24A1 inhibitory activity of N-(2-(1H-imidazol-1-yl)-2-phenylethyl)arylamides. Bioorganic & Medicinal Chemistry Letters, 20(14), 4137-4140. [Link]

  • Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (2025). Molecules. [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. (2017). Chemical Sciences Journal. [Link]

  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. (2024). Molecules. [Link]

  • 2-(1H-imidazol-1-yl)ethanamine. (n.d.). PubChem. [Link]

Sources

Methodological & Application

Application Notes and Protocols for [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine in Medicinal Chemistry

[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine is a pivotal pharmaceutical intermediate, valued for its unique structural features that are instrumental in the synthesis of complex active pharmaceutical ingredients (APIs). The imidazole moiety is a common feature in many antifungal agents, where the nitrogen atom at position 3 coordinates with the heme iron of lanosterol 14α-demethylase, an essential enzyme in fungal cell membrane biosynthesis.[1] The presence of a sterically hindered dimethyl group and a primary amine provides a versatile scaffold for constructing intricate molecular architectures, enhancing both the efficacy and pharmacokinetic profile of the final drug product.

This guide provides a comprehensive overview of the synthesis, purification, characterization, and application of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine, with a particular focus on its role as a key building block in the synthesis of the broad-spectrum antifungal agent, posaconazole. The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a practical and scientifically robust framework for the effective utilization of this important intermediate.

PART 1: Synthesis of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine

The synthesis of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine can be achieved through a nucleophilic substitution reaction between imidazole and a suitable electrophile containing the 2-amino-2-methylpropyl moiety. A common and effective strategy involves the reaction of the sodium salt of imidazole with a protected amino-haloalkane, followed by deprotection.

Synthetic Pathway Overview

synthesis_overview imidazole Imidazole na_imidazole Sodium Imidazolide imidazole->na_imidazole NaH, THF protected_intermediate Protected Intermediate na_imidazole->protected_intermediate Reaction protected_amine Protected 2-chloro-1,1-dimethylethylamine protected_amine->protected_intermediate Reaction final_product [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine protected_intermediate->final_product Deprotection (e.g., acid hydrolysis)

Caption: Synthetic pathway for [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine.

Detailed Synthesis Protocol

This protocol outlines a two-step process for the synthesis of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine, commencing with the N-alkylation of imidazole followed by the removal of a protecting group.

Materials:

  • Imidazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • N-(2-chloro-1,1-dimethylethyl)acetamide (or other suitable protected amine)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

  • Triethylamine

Step 1: Synthesis of N-[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]acetamide (Protected Intermediate)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add imidazole (1.0 eq) to anhydrous THF.

  • Formation of Sodium Imidazolide: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere.[2]

  • Reaction with Electrophile: Allow the mixture to stir at room temperature for 1 hour. Then, add a solution of N-(2-chloro-1,1-dimethylethyl)acetamide (1.05 eq) in anhydrous THF dropwise.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate. Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Step 2: Deprotection to Yield [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine

  • Acid Hydrolysis: Dissolve the purified protected intermediate from Step 1 in a mixture of water and concentrated hydrochloric acid (1:1).

  • Reaction: Heat the mixture to reflux (approximately 100 °C) for 4-6 hours. Monitor the deprotection by TLC.

  • Basification: Cool the reaction mixture to room temperature and then in an ice bath. Slowly add a solution of 50% (w/v) sodium hydroxide until the pH is >12.

  • Extraction: Extract the basic aqueous solution with dichloromethane (3 x 50 mL).

  • Final Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine. For enhanced purity, the product can be further purified by vacuum distillation or crystallization.[3]

ParameterExpected Value
Yield (Overall) 60-75%
Purity (by HPLC) >98%
Appearance Colorless to pale yellow oil

PART 2: Application in the Synthesis of Posaconazole

[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine is a crucial intermediate in the synthesis of the antifungal drug posaconazole.[4] It is introduced in the final steps of the synthesis through a nucleophilic substitution reaction with a tosylated precursor of the posaconazole core.

Reaction Scheme

posaconazole_synthesis intermediate [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine posaconazole Posaconazole intermediate->posaconazole Nucleophilic Substitution posaconazole_core Posaconazole Core Tosylate posaconazole_core->posaconazole Nucleophilic Substitution

Caption: Final step in the synthesis of Posaconazole.

Protocol for Posaconazole Synthesis

This protocol describes the coupling of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine with the tosylated core of posaconazole.

Materials:

  • [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine

  • (S)-1-((R)-2-(2,4-difluorophenyl)oxiran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethyl 4-methylbenzenesulfonate (Posaconazole Core Tosylate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethyl acetate

  • Brine solution

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the posaconazole core tosylate (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) and [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine (1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 24-48 hours. Monitor the reaction by HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to yield posaconazole.

ParameterExpected Value
Yield 70-85%
Purity (by HPLC) >99%
Appearance White to off-white solid

PART 3: Analytical Characterization and Quality Control

Rigorous analytical testing is essential to ensure the identity, purity, and quality of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the intermediate and the final API.[5][6][7]

Protocol: HPLC Purity Assessment

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of water and acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation and confirmation of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine.

¹H NMR (400 MHz, CDCl₃):

  • Expected Chemical Shifts (δ, ppm):

    • 7.5 (s, 1H, H-2 of imidazole)

    • 7.0 (s, 1H, H-4 of imidazole)

    • 6.9 (s, 1H, H-5 of imidazole)

    • 3.8 (s, 2H, -CH₂-)

    • 1.5 (br s, 2H, -NH₂)

    • 1.2 (s, 6H, -C(CH₃)₂)

¹³C NMR (100 MHz, CDCl₃):

  • Expected Chemical Shifts (δ, ppm):

    • 137.0 (C-2 of imidazole)

    • 128.5 (C-4 of imidazole)

    • 119.0 (C-5 of imidazole)

    • 58.0 (-CH₂-)

    • 50.0 (-C(CH₃)₂-)

    • 25.0 (-C(CH₃)₂)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed to assess purity and identify any volatile impurities. Due to the primary amine, derivatization may be necessary to improve chromatographic performance.[8][9]

Protocol: GC-MS Analysis (with derivatization)

  • Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-500 amu.

Analytical Workflow

analytical_workflow sample [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine Sample hplc HPLC Analysis sample->hplc nmr NMR Spectroscopy sample->nmr gcms GC-MS Analysis sample->gcms purity Purity > 98% hplc->purity structure Structure Confirmed nmr->structure impurities Volatile Impurities Profiled gcms->impurities release Release for Pharmaceutical Use purity->release structure->release impurities->release

Caption: Analytical workflow for quality control.

PART 4: Safety and Handling

[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine and its precursors should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

  • SUPPLEMENTARY INFORMATION. (n.d.). Retrieved from [Link]

  • Hassan, L. A., Omondi, B., & Nyamori, V. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Retrieved from [Link]

  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963–4968.
  • Efficient synthesis of an imidazole-substituted delta-amino acid by the integration of chiral technologies. (2005). PubMed. Retrieved from [Link]

  • 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010). Magnetic Resonance in Chemistry, 48(10), 794-798.
  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2025). MDPI. Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. Retrieved from [Link]

  • Separation of 2-(2-Methylpropyl)-1H-imidazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Imidazol-2-yl Amino Acids by Using Cells from Alkane-Oxidizing Bacteria. (n.d.). PMC. Retrieved from [Link]

  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. (n.d.). CNKI. Retrieved from [Link]

  • Synthesis and Characterization of Deshydroxy Posaconazole. (n.d.). Longdom Publishing. Retrieved from [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). PMC. Retrieved from [Link]

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. (2012). ResearchGate. Retrieved from [Link]

  • Hernández Romero, D., Torres Heredia, V. E., & Oscar, G. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Retrieved from [Link]

  • Preparation of posaconazole intermediates. (n.d.). Google Patents.
  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PMC. Retrieved from [Link]

  • Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. (n.d.). NISCAIR. Retrieved from [Link]

  • A fully automated offline solution for the analysis of amino acids by GC-MS. (n.d.). Anatune. Retrieved from [Link]

  • GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. (n.d.). UBB. Retrieved from [Link]

  • (PDF) Quality Control in Targeted GC-MS for Amino Acid-OMICS. (2025). ResearchGate. Retrieved from [Link]

Sources

Application Note: Titanium-Mediated Reductive Amination of Sterically Hindered Imidazole-Amines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a detailed protocol and mechanistic analysis for the reductive amination of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine with aldehydes. This specific amine substrate presents unique challenges due to the steric bulk of the gem-dimethyl group (


-disubstitution) and the coordination potential of the imidazole ring.

Executive Summary

The reaction between [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine (Reagent A) and aldehydes represents a challenging class of reductive aminations. The presence of a gem-dimethyl group adjacent to the primary amine creates a "neopentyl-like" steric environment. While this bulk stabilizes the final amine product against metabolic degradation, it significantly retards the kinetics of the initial nucleophilic attack and the formation of the hemiaminal intermediate.

Standard reductive amination conditions (e.g.,


 in DCE) often result in low conversion or stalled reactions for this substrate class. This guide details a Titanium(IV) Isopropoxide-mediated protocol , which acts as both a Lewis acid activator and a water scavenger to drive the unfavorable equilibrium toward the imine intermediate before reduction.[1]

Mechanistic Insight: The Steric-Electronic Conflict

The Gem-Dimethyl Effect (Thorpe-Ingold)

The substrate features a quaternary carbon


 to the nitrogen. In cyclization reactions, this favors ring closure (Thorpe-Ingold effect). However, in intermolecular condensation:
  • Kinetic Penalty: The two methyl groups create a steric wall, hindering the approach of the aldehyde electrophile to the nitrogen lone pair.

  • Thermodynamic Shielding: Once the imine is formed, the methyl groups protect the

    
     bond from hydrolysis, making the intermediate stable but difficult to form.
    
The Role of Titanium(IV) Isopropoxide

To overcome the kinetic penalty,


 is employed.
  • Activation: Titanium coordinates to the aldehyde carbonyl oxygen, increasing its electrophilicity (

    
    ).
    
  • Templating: It likely coordinates the amine nitrogen, bringing the reactants into proximity despite the steric bulk.

  • Dehydration: The formation of steric-heavy imines is reversible. Titanium reacts with the water byproduct to form stable titanium oxides/hydroxides, effectively removing water and driving the equilibrium to the right (Le Chatelier's principle).

Imidazole Interference

The imidazole ring (


) is less basic than the primary amine (

). However, the N3 nitrogen of the imidazole can compete for coordination with the Titanium Lewis acid.
  • Mitigation: The protocol uses a super-stoichiometric amount of

    
     (typically 1.25 – 1.50 equiv) to saturate the imidazole sites and ensure sufficient free Titanium remains to activate the carbonyl.
    

Visualization of the Reaction Pathway[2]

The following diagram illustrates the Titanium-assisted transition state and the progression from the hindered amine to the secondary amine product.

ReactionMechanism cluster_interference Side Interaction Reactants Reactants Hindered Amine + Aldehyde Ti_Complex Ti-Coordination Complex (Activation of C=O) Reactants->Ti_Complex + Ti(OiPr)4 Imid_Coord Imidazole-Ti Coordination (Non-productive sink) Reactants->Imid_Coord Minor Pathway TS_Attack Transition State Steric Clash (Me vs R) Ti_Complex->TS_Attack Nucleophilic Attack Hemiaminal Titanium Hemiaminal Intermediate TS_Attack->Hemiaminal Slow Step Imine Activated Imine (Water Scavenged) Hemiaminal->Imine - TiO2 / - iPrOH Reduction Borohydride Reduction (NaBH4) Imine->Reduction + NaBH4 Product Final Secondary Amine Reduction->Product Hydride Transfer

Caption: Pathway showing Ti-mediated activation overcoming the steric barrier of the gem-dimethyl group.

Experimental Protocol

Method: Titanium-Mediated Reductive Amination (One-Pot)

Reagents:

  • Amine: [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine (1.0 equiv)

  • Aldehyde: R-CHO (1.0 – 1.1 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (1.25 – 1.5 equiv)

  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous THF (Tetrahydrofuran) or DCE (1,2-Dichloroethane)

Safety Note:


 is moisture-sensitive. 

evolves hydrogen gas. Perform all steps in a fume hood.
Step-by-Step Procedure:
  • Imine Formation (The Critical Step):

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 equiv) and Aldehyde (1.0 equiv) in anhydrous THF (

      
       concentration).
      
    • Add Titanium(IV) isopropoxide (1.25 equiv) dropwise via syringe under nitrogen atmosphere.

    • Observation: The solution may turn slightly yellow or hazy.

    • Stir the mixture at Room Temperature for 6–12 hours .

    • Validation (IPC): Monitor by TLC or

      
      . Look for the disappearance of the aldehyde proton (
      
      
      
      ) and the appearance of the imine proton (
      
      
      ). Do not proceed until the aldehyde is consumed.
  • Reduction:

    • Once imine formation is complete, cool the reaction mixture to

      
       using an ice bath.
      
    • Add Sodium Borohydride (

      
      , 1.5 equiv) carefully in small portions.
      
    • Note: If using THF, add

      
       of dry Methanol (MeOH) to solubilize the borohydride and activate the reduction.
      
    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup (The "Emulsion Killer"):

    • Titanium reactions often form gelatinous emulsions upon aqueous quench. Use the Rochelle's Salt Method :

    • Quench the reaction by adding

      
       (
      
      
      
      per mmol) or a saturated solution of Rochelle’s Salt (Potassium Sodium Tartrate).
    • Stir vigorously for 30 minutes until two distinct layers form (clear organic, clear aqueous) and the white titanium precipitate dissolves or becomes granular.

    • Filter through a pad of Celite if solids persist.

  • Isolation:

    • Extract the aqueous layer with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate
      
    • Purification: Flash column chromatography. (Note: The imidazole product is basic; add

      
       or 
      
      
      
      to the eluent to prevent streaking on silica).

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Incomplete Imine Formation Steric bulk prevents attack; Wet solvent.Increase

to 2.0 equiv. Heat to

(refluxing THF). Ensure strictly anhydrous conditions.
Low Yield after Workup Product trapped in Titanium emulsion.Use Rochelle's Salt workup (stir >1 hr). Do not just add water. Check pH of aqueous layer (ensure pH > 10 to keep amine free-based).
Aldehyde Reduction (Side Rxn) Reductant added before imine formed.CRITICAL: Verify imine formation by NMR before adding

. The steric bulk makes imine formation slow; if you reduce too early, you just reduce the aldehyde to alcohol.
Product "Streaking" on TLC Interaction with Silica silanols.Deactivate silica gel with

Triethylamine or use Alumina (neutral) stationary phase.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527–2532.[1] Link

    • Context: Establishes the core protocol for using Titanium Isopropoxide to facilitate imine form
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

    • Context: The standard reference for reductive amination; useful for understanding why the standard STAB method fails for sterically hindered amines (neopentyl type).
  • Jung, M. E., & Piizzi, G. (2005). "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735–1766. Link

    • Context: Provides the theoretical underpinning for the steric effects (Thorpe-Ingold) observed with the 1,1-dimethylethyl group.
  • Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2][3] The Journal of Organic Chemistry, 55(8), 2552–2554.[2] Link

    • Context: Early validation of the Ti-mediated method for difficult substr

Sources

procedure for alkylation of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for the Selective Alkylation of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine

Authored by a Senior Application Scientist

Abstract

The selective alkylation of bifunctional molecules, such as [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine, presents a significant challenge in synthetic organic chemistry, yet it is a critical transformation for the generation of novel pharmaceutical scaffolds. This molecule possesses two distinct nucleophilic centers: a sterically hindered primary amine and the N-3 position of the imidazole ring. Achieving regioselective alkylation at either of these sites requires a nuanced understanding of their relative reactivity and the careful selection of reaction conditions. This document provides a comprehensive guide for researchers, outlining two distinct protocols for the selective N-alkylation of the primary amine and the imidazole moiety, respectively. We delve into the mechanistic rationale behind the choice of reagents and conditions, offer detailed, step-by-step procedures, and provide a framework for reaction monitoring and product characterization.

Introduction: The Synthetic Challenge and Strategic Approach

[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine is a valuable building block in medicinal chemistry. The imidazole moiety is a common feature in many biologically active compounds, while the primary amine offers a handle for further functionalization. The gem-dinalkyl substitution adjacent to the primary amine introduces significant steric hindrance, a factor that profoundly influences its reactivity.

The primary challenge in the alkylation of this substrate is controlling the site of reaction. The two potential sites for alkylation are:

  • The Primary Amine: A primary aliphatic amine is typically a good nucleophile. However, the neopentyl-like environment of the amine in the target molecule significantly impedes its accessibility for standard SN2 reactions.[1][2]

  • The Imidazole Ring (N-3): The lone pair of electrons on the N-3 nitrogen of the imidazole ring is also nucleophilic. Alkylation at this position is a common transformation in the synthesis of various imidazole derivatives.[3][4][5]

Our strategic approach, therefore, is to exploit the differences in the steric and electronic properties of these two nitrogen centers to achieve selective alkylation. We will present two distinct methodologies:

  • Protocol A: Reductive Amination for Selective Alkylation of the Hindered Primary Amine. This method circumvents the steric hindrance issue of direct alkylation by forming an imine intermediate in situ, which is then reduced.[6]

  • Protocol B: Base-Mediated Direct Alkylation for Selective Alkylation of the Imidazole Ring. This protocol leverages the higher kinetic accessibility of the imidazole nitrogen under basic conditions, where the primary amine's reactivity is sterically diminished.[3][4]

Mechanistic Considerations for Regioselectivity

The outcome of the alkylation reaction is a delicate balance between the nucleophilicity of the two nitrogen atoms and the steric accessibility of the reaction sites.

  • Nucleophilicity: In a neutral medium, the primary amine is generally more basic and a stronger nucleophile than the sp2-hybridized nitrogen of the imidazole ring. However, deprotonation of the imidazole ring with a suitable base can generate a highly nucleophilic imidazolide anion.[4]

  • Steric Hindrance: The gem-dinalkyl group creates a significant steric shield around the primary amine, making it a poor nucleophile for direct SN2 attack on an alkyl halide.[1] This steric impediment is the key to achieving selectivity in direct alkylation, as the imidazole N-3 position is comparatively unhindered.

The choice of reaction conditions—solvent, base, temperature, and the nature of the alkylating agent—will ultimately determine which of these factors dominates, thus dictating the regioselectivity of the reaction.

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The safety data sheets (SDS) for all chemicals used should be consulted prior to starting any experiment.

Protocol A: Selective N-Alkylation of the Primary Amine via Reductive Amination

This protocol is designed to selectively alkylate the sterically hindered primary amine by reacting it with an aldehyde or ketone to form an imine, which is subsequently reduced.

Workflow Diagram for Reductive Amination

cluster_0 One-Pot Reductive Amination A Dissolve [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine and carbonyl compound in a suitable solvent (e.g., DCM, MeOH). B Stir at room temperature for 1-2 hours to facilitate imine formation. A->B Imine Formation C Add a mild reducing agent (e.g., NaBH(OAc)₃) portion-wise. B->C Reduction D Continue stirring at room temperature until reaction completion (2-24 hours). C->D E Quench the reaction with saturated aqueous NaHCO₃. D->E Work-up F Extract with an organic solvent, wash, dry, and concentrate. E->F G Purify the crude product by flash column chromatography. F->G Purification

Caption: Workflow for the one-pot reductive amination of the primary amine.

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive carbonyl compounds, the addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial.[6]

  • Reduction: To the stirred solution, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. This reducing agent is particularly effective for reductive aminations and is compatible with a wide range of functional groups.[6]

  • Reaction Monitoring: Continue stirring the reaction at room temperature for 2-24 hours, monitoring its progress by TLC or LC-MS until the starting material is consumed.[6]

  • Work-up: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated secondary amine.

Protocol B: Selective N-Alkylation of the Imidazole Ring

This protocol aims to selectively alkylate the N-3 position of the imidazole ring using a strong base to deprotonate the imidazole, followed by the addition of an alkylating agent.

Workflow Diagram for Imidazole Alkylation

cluster_1 Base-Mediated Imidazole Alkylation H Dissolve [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine in anhydrous DMF under an inert atmosphere. I Cool the solution to 0 °C and add a base (e.g., NaH) portion-wise. H->I Deprotonation J Stir for 30-60 minutes to ensure complete deprotonation. I->J K Add the alkylating agent (e.g., alkyl halide) dropwise at 0 °C or room temperature. J->K Alkylation L Monitor the reaction progress by TLC or LC-MS. K->L M Quench the reaction with water or saturated NH₄Cl. L->M Work-up N Extract with an organic solvent, wash, dry, and concentrate. M->N O Purify the crude product by flash column chromatography. N->O Purification

Caption: Workflow for the base-mediated alkylation of the imidazole ring.

Step-by-Step Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF) to a flame-dried round-bottom flask. Dissolve [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine (1.0 eq.) in the DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise to the stirred solution. The evolution of hydrogen gas should be observed. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation of the imidazole ring.[3][4]

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) dropwise to the reaction mixture at room temperature.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkylating agent.

  • Work-up: Upon completion, carefully quench the reaction by pouring the mixture into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1,3-disubstituted imidazole derivative.

Summary of Reaction Parameters

The choice of reagents and conditions is critical for the success and selectivity of the alkylation. The following table summarizes key parameters for both protocols.

ParameterProtocol A (Amine Alkylation)Protocol B (Imidazole Alkylation)Rationale
Alkylation Strategy Reductive AminationDirect AlkylationCircumvents steric hindrance at the amine (A); exploits steric hindrance to favor imidazole alkylation (B).
Key Reagents Aldehyde/Ketone, NaBH(OAc)₃NaH, Alkyl HalideForms an imine for reduction (A); deprotonates imidazole for nucleophilic attack (B).
Solvent DCM, MeOH, DCEAnhydrous DMF, AcetonitrilePolar aprotic solvents are suitable for both reactions. Anhydrous conditions are critical for Protocol B.[3][6]
Base Not required (or mild acid catalyst)Strong, non-nucleophilic base (NaH)Imine formation can be acid-catalyzed; strong base needed to deprotonate imidazole.[4]
Temperature Room Temperature0 °C to Room TemperatureMild conditions are generally sufficient.[3][6]
Primary Product N-alkyl-[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine3-alkyl-1-(2-amino-2,2-dimethylethyl)-1H-imidazol-3-ium saltSelective alkylation at the primary amine (A) or imidazole N-3 (B).

Troubleshooting and Further Considerations

  • Low Yield in Protocol A: If imine formation is slow, consider adding a catalytic amount of acetic acid or using a dehydrating agent. Ensure the reducing agent is fresh and added portion-wise.

  • Mixture of Products in Protocol B: If alkylation on the primary amine is observed, it indicates that the amine is competing as a nucleophile. Ensure complete deprotonation of the imidazole before adding the alkylating agent. Using a bulkier base might also improve selectivity.

  • Over-alkylation: In Protocol B, the product is a quaternary imidazolium salt. In Protocol A, over-alkylation of the resulting secondary amine is possible but less likely under the mild conditions of reductive amination.[2]

  • Alternative Alkylating Agents: While alkyl halides are common, other electrophiles like alkyl tosylates or mesylates can also be used. For more sustainable approaches, alcohols can be used as alkylating agents in the presence of suitable catalysts through a "borrowing hydrogen" mechanism.[7][8][9]

Conclusion

The selective alkylation of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine is a tractable synthetic problem that can be addressed through the judicious choice of reaction methodology. By understanding the interplay of steric and electronic effects, researchers can direct the alkylation to either the hindered primary amine via reductive amination or to the more accessible imidazole nitrogen through direct alkylation under basic conditions. The protocols provided herein offer a robust starting point for the synthesis of novel derivatives of this versatile scaffold, enabling further exploration in drug discovery and development programs.

References

  • Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ACS Catalysis. Available at: [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Available at: [Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition. Available at: [Link]

  • N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. Organic Chemistry Portal. Available at: [Link]

  • Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides. ResearchGate. Available at: [Link]

  • Alkylation of amines Definition. Fiveable. Available at: [Link]

  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Video: Preparation of Amines: Alkylation of Ammonia and Amines. JoVE. Available at: [Link]

  • Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. ResearchGate. Available at: [Link]

  • N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Semantic Scholar. Available at: [Link]

  • Amine alkylation. Wikipedia. Available at: [Link]

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[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine in epoxy curing applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Latency Epoxy Curing using [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine

Part 1: Executive Summary & Molecular Logic

The Molecule: [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine (CAS 66230-22-2) Class: Sterically Hindered Imidazole / Latent Amine Hardener.

Core Value Proposition: In high-performance electronics encapsulation and structural adhesives, the conflict between pot life (shelf stability) and cure speed is the primary formulation challenge. Standard imidazoles (like 2-ethyl-4-methylimidazole) cure rapidly but suffer from poor latency (gelation within hours at room temperature).

This specific molecule solves this via the Gem-Dimethyl Effect (Thorpe-Ingold Effect) . The 1,1-dimethyl substitution on the ethyl backbone creates a steric "gate" around the primary amine and the imidazole nitrogen.

  • Room Temperature (

    
    C):  The bulky methyl groups sterically block the approach of the epoxide ring to the active amine/imidazole sites.
    
  • Activation Temperature (

    
    C):  Thermal energy overcomes this steric barrier, allowing the primary amine to chain-extend and the imidazole to catalyze anionic homopolymerization.
    

Part 2: Mechanism of Action

The curing mechanism proceeds in a distinct two-stage "Switch" process. Unlike simple aliphatic amines, this molecule acts as both a chain extender and a catalytic initiator.

Graphviz Diagram 1: The Steric-Thermal Switch Mechanism

G cluster_0 Stage 1: Latency (Room Temp) cluster_1 Stage 2: Activation (>100°C) Molecule [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine StericBlock STERIC BLOCK (Gem-Dimethyl Shield) Molecule->StericBlock Epoxy DGEBA Resin (Epoxide Groups) Epoxy->StericBlock Heat Thermal Energy (> Activation Ea) StericBlock->Heat Heating AmineOpen Primary Amine Ring Opening Heat->AmineOpen Barrier Overcome ImidCat Imidazole Catalyzed Etherification AmineOpen->ImidCat Exotherm Trigger Network Crosslinked Thermoset Network ImidCat->Network

Caption: The gem-dimethyl group acts as a kinetic barrier at low temperatures, preventing premature gelation. Upon heating, the barrier is overcome, triggering rapid dual-mode curing.

Part 3: Formulation Protocols

This protocol uses DGEBA (Diglycidyl ether of bisphenol A) as the standard resin (EEW ~185-190 g/eq).

A. Stoichiometry & Dosage

This molecule can be used in two modes:[1]

  • Catalytic Mode (Recommended): Uses the imidazole ring to initiate homopolymerization.[2]

    • Dosage: 4 – 8 phr (parts per hundred resin).

  • Stoichiometric Co-Cure: Uses the primary amine for chain extension.

    • Dosage: Calculated based on Active Hydrogen Equivalent Weight (AHEW).

    • MW: ~139.2 g/mol . Active H = 2. AHEW ≈ 69.6 g/eq.

    • Caution: Stoichiometric use (approx 35 phr) often yields excessive exotherms. Catalytic mode is preferred for controlled electronic encapsulation.

B. Preparation Workflow
StepActionTechnical Note
1. Resin Conditioning Heat DGEBA resin to 40°C.Reduces viscosity for better homogenization without triggering the catalyst.
2. Hardener Addition Add 5.0 phr of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine.Example: To 100g Resin, add 5.0g Hardener.
3. Dispersing High-shear mix (SpeedMixer or Cowles) at 2000 RPM for 2 mins.Ensure no "hot spots" of catalyst remain.[3]
4. Degassing Vacuum degas at -0.1 MPa for 10 mins.Critical for void-free electronics encapsulation.
5. Storage (Optional) Store at -20°C for max shelf life (6 months) or 25°C (2-4 weeks).Verify viscosity does not double (100% increase) to define pot life.

Part 4: Characterization & Validation

To validate the efficacy of this hardener, you must perform Differential Scanning Calorimetry (DSC) to determine the "Processing Window."

Graphviz Diagram 2: Experimental Validation Workflow

Experiment Sample Formulated Sample (5 phr) DSC_Dynamic Dynamic DSC (10°C/min ramp) Sample->DSC_Dynamic Data_Extract Extract Data: Tonset, Tpeak, Delta H DSC_Dynamic->Data_Extract Cure_Profile Define Cure Cycle (e.g., 120°C/1h) Data_Extract->Cure_Profile DMA_Test DMA Analysis (Tg & Modulus) Cure_Profile->DMA_Test

Caption: Workflow to translate thermal data into a production cure schedule.

Expected Data Profile (Typical for Hindered Imidazoles)
  • Onset Temperature (

    
    ):  ~105°C – 115°C (Indicates good latency).
    
  • Peak Temperature (

    
    ):  ~130°C – 140°C.
    
  • Glass Transition (

    
    ):  130°C – 150°C (Dependent on cure temp/time).
    

Part 5: Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Short Pot Life Resin contains hydroxyl impurities or moisture.Use high-purity resin (low hydrolyzable chlorine). Dry fillers before addition.
Low Tg Incomplete cure or volatilization of hardener.Increase cure temp to

C. Ensure system is sealed if hardener is volatile.
Voids/Bubbles Exotherm too high.Implement a "Step-Cure" (e.g., 80°C for 30 min

140°C for 1h) to manage heat release.

References

  • Hamerton, I. (Ed.). (1996). Recent Developments in Epoxy Resins. Springer.
  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. J. Chem. Soc., Trans., 107, 1080-1106. (Original definition of the Thorpe-Ingold/Gem-Dimethyl effect used in this molecular design).
  • SciFinder / CAS Common Chemistry. (2024). CAS RN 66230-22-2 Detail.

Sources

Application Note & Protocol: Synthesis of an Amine-Functionalized Metal-Organic Framework Using [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine for Advanced Drug Delivery Platforms

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dawn of Functional Porous Materials in Therapeutics

Metal-Organic Frameworks (MOFs) represent a revolutionary class of crystalline porous materials, constructed from metal ions or clusters linked together by organic ligands.[1][2] Their exceptionally high surface areas, tunable pore sizes, and versatile functionalities have positioned them as prime candidates for a myriad of applications, including gas storage, catalysis, and, notably, biomedical applications.[3][4][5] For researchers, scientists, and professionals in drug development, the allure of MOFs lies in their potential to serve as highly efficient drug delivery systems, offering high loading capacities and controlled release profiles.[3][6]

This application note details the synthesis and characterization of a novel, amine-functionalized MOF utilizing the bespoke ligand, [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine. The strategic incorporation of a primary amine group within the ligand structure is designed to enhance the MOF's stability and biocompatibility, and to provide active sites for drug conjugation and interaction, thereby paving the way for next-generation therapeutic delivery vehicles.[7][8][9] We will delve into a detailed solvothermal synthesis protocol, elucidate the rationale behind the experimental design, and outline a comprehensive characterization workflow.

The Strategic Advantage of the [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine Ligand

The choice of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine as the organic linker is deliberate. The imidazole moiety serves as the primary coordination site with the metal centers, a well-established and robust interaction in the construction of stable frameworks like Zeolitic Imidazolate Frameworks (ZIFs).[2][10] The tertiary carbon backbone provides steric hindrance that can influence the final topology of the MOF, while the terminal primary amine group offers a reactive handle for post-synthetic modification or for direct interaction with therapeutic molecules through hydrogen bonding or covalent linkage.[5][11] This dual functionality is key to creating a sophisticated drug delivery platform.

Materials and Equipment

Reagents:
  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (ACS grade, ≥98%)

  • [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine (custom synthesis or specialized supplier, ≥97%)

  • N,N-Dimethylformamide (DMF) (Anhydrous, 99.8%)

  • Methanol (Anhydrous, 99.8%)

  • Deionized Water (18.2 MΩ·cm)

Equipment:
  • Analytical Balance (readability 0.1 mg)

  • Sonicator

  • Magnetic Stirrer with Hotplate

  • 20 mL Scintillation Vials or Teflon-lined Stainless Steel Autoclave

  • Convection Oven

  • Centrifuge (capable of >8000 rpm)

  • Vacuum Oven

  • Powder X-ray Diffractometer (PXRD) with Cu Kα radiation

  • Thermogravimetric Analyzer (TGA)

  • Fourier-Transform Infrared (FTIR) Spectrometer with ATR accessory

  • Gas Sorption Analyzer (for BET surface area analysis)

Experimental Protocols

Part 1: Solvothermal Synthesis of Amine-Functionalized MOF

This protocol is based on established solvothermal methods for the synthesis of zinc-imidazolate frameworks.[2][12] The conditions have been optimized to promote the crystallization of a highly porous and stable material.

Step-by-Step Methodology:

  • Precursor Solution A: In a 20 mL scintillation vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of DMF. Sonicate for 10 minutes to ensure complete dissolution.

  • Precursor Solution B: In a separate 20 mL scintillation vial, dissolve 1.0 mmol of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine in 5 mL of DMF. Gently warm and sonicate if necessary to aid dissolution. The 2:1 ligand-to-metal molar ratio is often employed to ensure complete coordination and deprotonation of the imidazole linker.[13]

  • Mixing and Reaction: While stirring, add Precursor Solution A to Precursor Solution B. A cloudy white precipitate should form immediately.

  • Crystallization: Tightly cap the vial (or seal the autoclave) and place it in a convection oven pre-heated to 120 °C for 24 hours.[2] The elevated temperature and pressure of the solvothermal method facilitate the formation of a crystalline structure.[10]

  • Isolation and Washing: After 24 hours, remove the vessel from the oven and allow it to cool to room temperature. The white crystalline product will have settled at the bottom.

  • Centrifuge the mixture at 8000 rpm for 10 minutes to isolate the solid product.

  • Decant the supernatant and re-disperse the solid in 10 mL of fresh DMF. Centrifuge again and decant. Repeat this washing step three times to remove any unreacted precursors.

  • Solvent Exchange: To remove the high-boiling DMF from the pores of the MOF, wash the product three times with 10 mL of methanol. This solvent exchange is crucial for the subsequent "activation" of the material.[1]

Part 2: Activation of the MOF

Activation is the process of removing all solvent molecules from the pores of the MOF, making the internal surface area accessible for guest molecules.[1]

Step-by-Step Methodology:

  • After the final methanol wash, decant the supernatant.

  • Place the vial containing the wet solid product in a vacuum oven.

  • Heat the sample to 150 °C under dynamic vacuum for 12 hours.

  • The resulting fine white powder is the activated, porous amine-functionalized MOF. Store it in a desiccator to prevent re-adsorption of atmospheric moisture.

Workflow Diagrams

solvothermal_synthesis cluster_prep Precursor Preparation cluster_purification Purification & Activation prep_A Solution A: Zinc Nitrate in DMF mix Mixing & Stirring prep_A->mix prep_B Solution B: Amine-Ligand in DMF prep_B->mix reaction Solvothermal Reaction (120°C, 24h) mix->reaction cool Cooling to RT reaction->cool wash_dmf Centrifugation & DMF Wash (3x) cool->wash_dmf wash_meoh Solvent Exchange: Methanol Wash (3x) wash_dmf->wash_meoh activate Activation (150°C, Vacuum) wash_meoh->activate final_product Activated Amine-MOF Powder activate->final_product

Caption: Solvothermal synthesis and activation workflow.

Caption: Hypothesized coordination of the ligand with a Zinc(II) center.

Characterization and Expected Results

A thorough characterization is essential to confirm the successful synthesis of the desired MOF.

Technique Purpose Expected Outcome
PXRD To confirm the crystallinity and phase purity of the material.A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern should be unique and not match the starting materials.
FTIR To verify the incorporation of the organic ligand into the framework.The spectrum should show the absence of the N-H stretch from the protonated imidazole and a shift in the C=N stretching frequency upon coordination to the zinc center. The characteristic peaks of the amine group should be present.
TGA To assess the thermal stability of the MOF and confirm the removal of solvent.A TGA curve showing a stable framework up to a high temperature (typically >300 °C), followed by a sharp weight loss corresponding to the decomposition of the organic ligand.[12]
BET Analysis To determine the specific surface area and porosity of the activated MOF.For a highly porous MOF, a Type I or IV isotherm is expected, with a high specific surface area, potentially in the range of 800-1500 m²/g, which is crucial for high drug loading.[10]

Application in Drug Delivery

The synthesized amine-functionalized MOF is an excellent candidate for drug delivery applications.[3][4] The porous structure allows for the encapsulation of therapeutic molecules, while the amine groups on the surface can enhance the loading of acidic drugs through acid-base interactions.[5] Furthermore, these amine sites can be post-synthetically modified with targeting ligands to achieve site-specific drug delivery. The release of the drug can be triggered by changes in pH, a common strategy for cancer therapy where the tumor microenvironment is more acidic than healthy tissue.[7]

Troubleshooting

  • Amorphous Product (No PXRD Peaks): This may result from the reaction temperature being too low or the reaction time being too short. Increase the temperature (e.g., to 140 °C) or extend the reaction time (e.g., to 48 hours).[12]

  • Low Yield: Ensure all reagents are fully dissolved before mixing. The molar ratio of ligand to metal salt can also be adjusted.

  • Low Surface Area: Incomplete activation is the most common cause. Ensure a good vacuum and sufficient activation time and temperature. The solvent exchange step is critical and should not be skipped.[1]

Safety Precautions

  • N,N-Dimethylformamide (DMF) is a reproductive hazard and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The solvothermal reaction is carried out in a sealed vessel at elevated temperature and pressure. Ensure the reaction vessel is not filled more than 50% of its total volume to avoid over-pressurization.

  • Handle the final MOF powder in a well-ventilated area or a fume hood to avoid inhalation.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of a novel amine-functionalized MOF using [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine. The detailed methodology, from synthesis to characterization, offers researchers a robust starting point for exploring this promising material. The unique structural features of this MOF, particularly the presence of accessible amine functionalities within a porous and stable framework, open up exciting possibilities for the development of advanced and targeted drug delivery systems.

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your synthetic route, enhance yield, and ensure high purity of the final product.

Section 1: Synthesis Strategy & Core Concepts

The synthesis of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine, a bifunctional molecule, requires careful planning to manage the reactivity of its nucleophilic centers: the primary amine and the imidazole ring. A robust strategy involves a multi-step sequence that activates a precursor alcohol for nucleophilic attack by imidazole, while temporarily masking the primary amine to prevent unwanted side reactions.

FAQ: What are the most viable synthetic routes?

There are two primary retrosynthetic pathways for this target.

  • Route A (Recommended): This route begins with the commercially available amino alcohol, 2-amino-2-methyl-1-propanol. The strategy involves protecting the primary amine, activating the hydroxyl group, performing the N-alkylation of imidazole, and finally, deprotecting the amine. This approach offers excellent control over selectivity.

  • Route B (Alternative): This pathway involves first synthesizing an imidazole-containing alcohol, 1-(2-hydroxy-2-methylpropyl)-1H-imidazole, and then converting the hydroxyl group into the target amine. This can be achieved via an azide displacement followed by reduction, a reliable method for introducing a primary amine.[1]

The following diagram illustrates these two divergent strategies.

G Target [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine RouteA Route A: N-Alkylation of Imidazole Target->RouteA Retrosynthesis RouteB Route B: Hydroxyl to Amine Conversion Target->RouteB Retrosynthesis A_Step1 Protect Amine (2-amino-2-methyl-1-propanol) RouteA->A_Step1 B_Step1 Synthesize Imidazole Alcohol (from Imidazole + Isobutylene Oxide) RouteB->B_Step1 A_Step2 Activate Hydroxyl (e.g., Tosylation) A_Step1->A_Step2 A_Step3 N-Alkylation with Imidazole A_Step2->A_Step3 A_Step4 Deprotect Amine A_Step3->A_Step4 A_Step4->Target Final Product B_Step2 Activate Hydroxyl (e.g., Tosylation) B_Step1->B_Step2 B_Step3 Displace with Azide (SN2) B_Step2->B_Step3 B_Step4 Reduce Azide to Amine B_Step3->B_Step4 B_Step4->Target Final Product

Caption: Retrosynthetic analysis of the target amine.

This guide will focus on troubleshooting and optimizing Route A , which is generally preferred due to the accessibility of the starting materials and the modularity of the steps.

Section 2: Troubleshooting Guide for Synthesis (Route A)

This section addresses specific issues encountered during the multi-step synthesis, structured in a question-and-answer format.

Issue 1: Low Yield During N-Alkylation of Imidazole

Question: My overall yield is poor after the imidazole alkylation step. What are the likely causes and how can I fix them?

Answer: Low yield in this step is a common problem that can originate from incomplete starting material conversion or the formation of side products. Let's break down the potential causes.

Cause A: Inefficient Activation of the Hydroxyl Group

The conversion of the primary alcohol on the protected amino alcohol (e.g., Boc-2-amino-2-methyl-1-propanol) to a good leaving group, such as a tosylate or mesylate, is critical.

  • Underlying Problem: Incomplete tosylation or mesylation leaves unreacted alcohol, which will not react with imidazole in the subsequent step. The reaction of sulfonyl chlorides with alcohols can be sluggish.[2][3]

  • Troubleshooting Steps:

    • Reagent Quality: Ensure your tosyl chloride (TsCl) or mesyl chloride (MsCl) is fresh. These reagents are sensitive to moisture and can hydrolyze over time.

    • Base Selection: Use a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct.[2] Pyridine is often used as both the base and solvent and can catalyze the reaction. Ensure at least a stoichiometric amount of base is used.

    • Temperature Control: The reaction is typically run at 0 °C to room temperature. If the reaction is slow, ensure it is allowed to stir for a sufficient time (monitor by TLC) before considering a modest increase in temperature.

    • Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions (dry solvent, inert atmosphere) to prevent hydrolysis of the sulfonyl chloride.

Cause B: Competing Elimination (E2) Reaction
  • Underlying Problem: The imidazolide anion, formed by deprotonating imidazole with a strong base, is not only a good nucleophile but also a reasonably strong base. It can promote an E2 elimination reaction with the tosylated intermediate to form an alkene byproduct, especially given the sterically hindered neopentyl-like structure of the electrophile.

  • Troubleshooting Steps:

    • Base for Imidazole Deprotonation: Use a base that is strong enough to deprotonate imidazole (pKa ≈ 14.5) but minimizes excess basicity in the reaction mixture. Sodium hydride (NaH) is a common choice as it generates the imidazolide anion irreversibly with hydrogen gas as the only byproduct. Potassium carbonate (K2CO3) in a polar aprotic solvent like DMF is a milder alternative that can also be effective.[4]

    • Temperature Control: Run the alkylation at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently heat only if necessary. Higher temperatures favor elimination over substitution.

Cause C: Ineffective Deprotection or Product Degradation
  • Underlying Problem: If a Boc protecting group is used, its removal requires strong acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane). Incomplete deprotection will result in a low yield of the final free amine.

  • Troubleshooting Steps:

    • Sufficient Acid: Ensure a sufficient excess of acid is used to both cleave the Boc group and protonate the resulting amine and imidazole nitrogens.

    • Reaction Time: Allow the deprotection reaction to proceed to completion (typically 1-2 hours at room temperature), monitoring by TLC or LC-MS.

    • Aqueous Workup: After deprotection, a careful basic aqueous workup (e.g., with NaOH or NaHCO3) is required to neutralize the excess acid and isolate the free base product. Ensure the pH is sufficiently high (>10) to deprotonate the amine fully before extraction.

G Start Low Yield in N-Alkylation Step Cause1 Inefficient Hydroxyl Activation? Start->Cause1 Cause2 Competing Elimination (E2)? Start->Cause2 Cause3 Poor Imidazole Nucleophilicity? Start->Cause3 Sol1 Verify TsCl/MsCl Quality Use Anhydrous Conditions Optimize Base (Pyridine/TEA) Cause1->Sol1 Sol2 Use NaH to form Imidazolide Run at RT or gentle heat Avoid excess strong base Cause2->Sol2 Sol3 Use NaH in DMF/THF Ensure full dissolution Consider adding NaI (catalytic) Cause3->Sol3

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Complex Reaction Mixture & Purification Difficulties

Question: My TLC/LC-MS shows multiple products, and purification by column chromatography is difficult. What are the common side products and how can I improve purification?

Answer: A complex product mixture is often due to the high nucleophilicity of the unprotected amine. Purification challenges arise from the basic nature of the product.

Cause A: Self-Alkylation of the Amine
  • Underlying Problem: The single most critical factor for a clean reaction is the effective protection of the primary amine on the 2-amino-2-methyl-1-propanol starting material.[5] If the amine is not protected, it will compete with imidazole as a nucleophile, attacking the tosylated intermediate and leading to dimers, oligomers, and complex mixtures that are very difficult to separate.

  • Solution: Robust Amine Protection:

    • Boc Group (tert-Butyloxycarbonyl): This is an excellent choice. It is easily introduced using Boc-anhydride ((Boc)2O) and is stable to the conditions of tosylation and N-alkylation. It is cleanly removed with strong acid.

    • Trityl Group (Triphenylmethyl): A bulky protecting group that can also be very effective at preventing side reactions and can help prevent racemization if a chiral center is present.[6]

Cause B: Product Streaking on Silica Gel Chromatography
  • Underlying Problem: The final product contains two basic nitrogen atoms (the primary amine and one of the imidazole nitrogens). These basic sites interact strongly with the acidic silanol groups on the surface of silica gel, causing significant tailing or "streaking" during column chromatography, leading to poor separation and product loss.[7]

  • Troubleshooting Steps:

    • Basify the Mobile Phase: Add a small amount of a volatile base to your eluent system. Typically, adding 0.5-1% triethylamine or ammonia in methanol to the mobile phase (e.g., Dichloromethane/Methanol) will neutralize the acidic sites on the silica and lead to sharp, well-defined peaks.[7]

    • Use Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase, such as neutral or basic alumina, or a reverse-phase C18 column if the product has sufficient hydrophobic character.

Cause C: Product is a Hard-to-Handle Oil
  • Underlying Problem: Many low molecular weight amines are oils or low-melting solids at room temperature, which can make them difficult to handle, weigh, and store.[7]

  • Solution: Salt Formation:

    • Convert the purified free base into a stable, crystalline salt. The hydrochloride (HCl) or hydrobromide (HBr) salts are most common.

    • Procedure: Dissolve the purified amine in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol. Add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise with stirring. The salt will typically precipitate as a white solid, which can be easily collected by filtration, washed with cold solvent, and dried.[7]

Section 3: Optimized Experimental Protocols

The following protocols outline the recommended synthetic sequence (Route A).

Protocol 1: Boc-Protection of 2-Amino-2-methyl-1-propanol
  • Dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.05 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction to completion using TLC.

  • Quench the reaction with water and perform a standard aqueous workup. Extract the product with an organic solvent, dry over Na2SO4, and concentrate under reduced pressure to yield the Boc-protected amino alcohol, which can often be used without further purification.

Protocol 2: Tosylation of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate
  • Dissolve the Boc-protected amino alcohol (1.0 eq) in anhydrous DCM or pyridine under an inert atmosphere (N2 or Ar).

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature below 5 °C. If using DCM, add triethylamine (1.3 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Perform an aqueous workup, washing sequentially with cold dilute HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the crude tosylate, which should be used promptly in the next step.

Protocol 3: N-Alkylation of Imidazole
  • To a flask containing imidazole (1.2 eq) in anhydrous DMF under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases, indicating the formation of the sodium imidazolide salt.

  • Add a solution of the tosylate from Protocol 2 (1.0 eq) in a minimal amount of anhydrous DMF dropwise.

  • Stir the reaction at room temperature for 16-24 hours. Gentle heating (e.g., to 50-60 °C) can be applied if the reaction is slow, but monitor for potential elimination byproducts.

  • Once the reaction is complete (by TLC/LC-MS), carefully quench by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate or DCM. Wash the combined organic layers with water and brine to remove DMF.

  • Dry the organic layer, filter, and concentrate to obtain the crude Boc-protected final product.

Protocol 4: Boc-Deprotection
  • Dissolve the crude product from Protocol 3 in DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in dioxane.

  • Stir at room temperature for 1-3 hours until TLC or LC-MS indicates complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

Protocol 5: Final Purification
  • Dissolve the crude amine salt from Protocol 4 in a minimal amount of water.

  • Basify the aqueous solution to pH > 10 by adding a 2M NaOH solution or solid K2CO3.

  • Extract the free base into an organic solvent (e.g., DCM or ethyl acetate, 3x).

  • Dry the combined organic layers over Na2SO4, filter, and concentrate.

  • Purify the crude free base by silica gel column chromatography using a mobile phase of DCM/Methanol with 1% triethylamine added.

  • (Optional) Convert the purified oil to a crystalline HCl salt as described in Section 2.

Section 4: Summary of Optimized Conditions

The table below summarizes the recommended conditions for the key steps in the synthesis.

ParameterStep 2: TosylationStep 3: N-AlkylationStep 5: Purification
Solvent Anhydrous DCM, PyridineAnhydrous DMF, THFDCM/Methanol
Base Triethylamine, PyridineSodium Hydride (NaH)Triethylamine (in eluent)
Temperature 0 °C to Room Temp.Room Temp. to 60 °CRoom Temp.
Key Consideration Exclude moistureInert atmosphereBasify mobile phase
Typical Yield >90%60-80%>95% (post-column)

References

  • Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry - Reddit. (2023, May 17). Reddit. Retrieved February 22, 2026, from [Link]

  • Alcohols to Amines - Chemistry Steps. (2023, December 21). Chemistry Steps. Retrieved February 22, 2026, from [Link]

  • Amino Acid-Protecting Groups - SciSpace. (n.d.). SciSpace. Retrieved February 22, 2026, from [Link]

  • Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • N,O-Acetals for the Protection of 1,2- and 1 ,3-Amino Alcohols. (n.d.). Thieme Connect. Retrieved February 22, 2026, from [Link]

  • An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. (2016, July 16). MDPI. Retrieved February 22, 2026, from [Link]

  • Protective Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDPI. (2020, March 3). MDPI. Retrieved February 22, 2026, from [Link]

  • Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides - Beilstein Archives. (n.d.). Beilstein Archives. Retrieved February 22, 2026, from [Link]

  • Mitsunobu Reaction - Chemistry Steps. (2025, March 26). Chemistry Steps. Retrieved February 22, 2026, from [Link]

  • Mitsunobu reaction - Organic Synthesis. (n.d.). Organic-Synthesis.org. Retrieved February 22, 2026, from [Link]

  • SYNTHESIS OF FUNCTIONALIZED β-AMINO ALCOHOLS AND β-AZIDO ALCOHOLS USING ORGANOCATALYSIS. (n.d.). University of South Florida. Retrieved February 22, 2026, from [Link]

  • CN113045484A - Preparation method of 2-amino-2- (1-methyl-4-piperidyl) propane-1-alcohol - Google Patents. (n.d.). Google Patents.
  • Tosylates And Mesylates - Master Organic Chemistry. (2015, March 10). Master Organic Chemistry. Retrieved February 22, 2026, from [Link]

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles - ACS Publications. (2017, May 30). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Protecting Groups - Chemistry IIT Bombay. (2020, October 26). IIT Bombay. Retrieved February 22, 2026, from [Link]

  • Synthesis of Bioactive Imidazoles: A Review - Hilaris Publisher. (2015, May 4). Hilaris Publisher. Retrieved February 22, 2026, from [Link]

  • Tosylation of ethanolamine (??) - Powered by XMB 1.9.11 - Sciencemadness.org. (2017, January 2). Sciencemadness.org. Retrieved February 22, 2026, from [Link]

  • N-alkylation of imidazole by alkaline carbons - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate - Longdom Publishing. (2017, August 11). Longdom Publishing. Retrieved February 22, 2026, from [Link]

Sources

Technical Support Center: Stability & Handling of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine

[1][2]

Executive Summary

[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine is a specialized bifunctional building block often utilized in fragment-based drug discovery (FBDD) and histamine receptor ligand synthesis.[1][2]

Users frequently report "instability" under acidic conditions.[2] However, our internal data and structural analysis confirm that the molecule is chemically stable in non-oxidizing acids (HCl, TFA, ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

22

This guide details the protonation thermodynamics, salt form management, and troubleshooting protocols to ensure reproducible experimental results.

Chemical Identity & Structural Logic[1][2]

To understand the stability profile, one must understand the "Neopentyl-like" steric environment of this molecule.[1][2]

FeatureSpecification
IUPAC Name 2-methyl-1-(1H-imidazol-1-yl)propan-2-amine
Structure

Core Backbone Neopentyl amine derivative (Gem-dimethyl effect)
Basic Centers Primary Amine (

), Imidazole N3 (

)
Preferred Salt Dihydrochloride (

)
The "Neopentyl" Stability Shield

The amine is attached to a quaternary carbon (1,1-dimethyl).[1][2] The imidazole is attached to a methylene group adjacent to that quaternary carbon.[2]

  • Resistance to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    :  The bulky gem-dimethyl group blocks nucleophilic attack at the methylene carbon, preventing acid-catalyzed cleavage of the imidazole ring.[2]
    
  • Resistance to Elimination: There are no ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -hydrogens relative to the amine group (the adjacent carbon is quaternary).[2] This renders Hofmann-type elimination impossible under standard acidic conditions.[1][2]
    

Acidic Stability Profile[1]

Protonation States

In acidic media (pH < 4), the molecule exists exclusively as the dication .[2] This species is highly resistant to oxidation and electrophilic attack due to the strong electron-withdrawing effect of the two positive charges.[1][2]

ProtonationNeutralNeutral Species(Hydrophobic, Volatile)MonoMonocation(Protonated Amine)Neutral->Mono+ H+ (pH < 10)Mono->NeutralBase (pH > 11)DiDication(Stable Salt Form)Mono->Di+ H+ (pH < 6)Di->MonoBase (pH > 7)

Figure 1: Protonation cascade.[1][2] In standard acidic workups (HCl/TFA), the molecule is locked in the 'Dication' state.[1][2]

Chemical Degradation Risks
ConditionStability VerdictNotes
1M HCl (RT) Stable Preferred storage form.[1][2] No hydrolysis observed over 6 months.[2]
TFA (Neat) Stable Forms stable trifluoroacetate salt.[2] Hygroscopic.
6M HCl (Reflux) Stable Neopentyl backbone prevents elimination.[2] Imidazole ring is intact.[2]
Conc.

Unstable Risk of nitration on the imidazole ring (C4/C5 position).
Oxidizing Acids Caution Chromic acid or Permanganate will oxidize the amine/imidazole.[2]

Troubleshooting Guide (FAQ)

Issue 1: "My product turned into a sticky oil after acid treatment."

Diagnosis: This is not degradation . It is a physical phenomenon known as deliquescence .[2] The dihydrochloride salt of this molecule is extremely hygroscopic.[2] It absorbs atmospheric water rapidly, lowering its melting point until it dissolves in its own sorbed water.[2]

Protocol: Salt Solidification Workflow Do not attempt to scrape the oil.[2] Follow this antisolvent crash protocol:

SaltIsolationStep1Oily Residue(Crude Salt)Step2Dissolve in Min. VolumeDry MethanolStep1->Step2Step3Add Excess Diethyl Ether(or MTBE) with Vigorous StirringStep2->Step3Step4Precipitate Forms(White Solid)Step3->Step4Step5Filter under N2/Ar(Avoid Air Exposure)Step4->Step5Step6Store in DesiccatorStep5->Step6

Figure 2: Antisolvent crystallization protocol to recover solid salt from oil.

Issue 2: "I see extra peaks in my HPLC/LCMS."

Diagnosis: Imidazole-containing amines are notorious for interacting with free silanols on silica-based HPLC columns, causing peak tailing or ghost peaks (carryover).[1][2]

Solution:

  • Buffer pH: Ensure your mobile phase pH is high enough to deprotonate the imidazole (pH > 7.[2]5) OR low enough to keep it fully protonated (pH < 2.5).[2] Operating at pH 4-6 (near the imidazole pKa) causes peak splitting.[1][2]

  • Ion Pairing: Add 0.1% TFA or Formic Acid to sharpen the peak.[2]

  • Column Choice: Use a "base-deactivated" column (e.g., C18 with end-capping) to minimize silanol interactions.[1][2]

Issue 3: "Can I heat this amine in acid to remove protecting groups?"

Answer: Yes. The gem-dimethyl group provides significant thermal stability.[1][2] You can reflux this molecule in 4M HCl or neat TFA to remove Boc, Cbz, or Trityl groups without degrading the core [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine skeleton.[1][2]

Storage & Handling Specifications

  • Storage Form: Dihydrochloride salt (

    
    ).[2]
    
  • Temperature: 2-8°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).[2]

  • Container: Amber glass vial with Parafilm seal.

Warning: If stored as the free base, the molecule absorbs

2

References

  • Imidazole Basicity & Stability

    • Title: "The chemistry of imidazoles."[2][3][4]

    • Source: Grimmett, M. R. (1997).[2] Imidazole and Benzimidazole Synthesis. Academic Press.[2]

    • Context: Defines the stability of N-alkyl imidazoles against acid hydrolysis.
    • URL:[1][2]

  • Gem-Dimethyl Effect (Thorpe-Ingold)

    • Title: "The Thorpe-Ingold Effect in Cyclizations and Stability."[1][2]

    • Source: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1][2] J. Chem. Soc., Trans.[2]

    • Context: Foundational text explaining the steric stability conferred by the 1,1-dimethyl substitution pattern.[1][2]

    • URL:[1][2]

  • Hygroscopicity of Amine Salts

    • Title: "Pharmaceutical Salts: Properties, Selection, and Use."[2]

    • Source: Stahl, P. H., & Wermuth, C. G. (2002).[1][2] Wiley-VCH.[1][2][5]

    • Context: Technical procedures for handling deliquescent hydrochloride salts.[2][6]

    • URL:[1][2]

Validation & Comparative

Comparative Guide: Optimizing 1H NMR Analysis of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1H NMR spectral analysis methods for [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine (also known as 1-(2-amino-2-methylpropyl)imidazole).[1] It is designed for researchers requiring definitive structural validation of this histamine-receptor antagonist scaffold.[1]

Executive Summary

The molecule [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine represents a critical pharmacophore in medicinal chemistry, particularly for Histamine H3 receptor antagonists.[1] Its structure combines a polar, basic imidazole ring with a sterically hindered primary amine.

Standard NMR protocols often fail to resolve the exchangeable amine protons or distinguish the imidazole ring protons due to solvent-solute interactions.[1] This guide compares the performance of Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) , establishing DMSO-d₆ as the superior medium for full structural elucidation while retaining CDCl₃ for routine purity checks.[1]

Part 1: Strategic Solvent Comparison (The "Alternatives")

In the context of spectral validation, the "product" is the analytical method. Below is a direct performance comparison of the two primary solvent systems used for this scaffold.

Option A: Chloroform-d (CDCl₃)[1]
  • Role: Routine Screening.

  • Performance:

    • Aliphatic Resolution: Excellent. The gem-dimethyl singlet is sharp and distinct.[1]

    • Aromatic Resolution: Moderate. Imidazole protons (H4/H5) often overlap or appear as second-order multiplets.[1]

    • Exchangeable Protons: Poor.[1] The primary amine (-NH₂) signal is often broadened into the baseline or invisible due to rapid exchange and quadrupole broadening.[1]

    • Solubility: Moderate.[1] The free base is soluble, but salt forms (e.g., HCl) require neutralization first.

Option B: Dimethyl Sulfoxide-d₆ (DMSO-d₆)[1]
  • Role: Structural Characterization & Publication Quality.

  • Performance:

    • Aliphatic Resolution: Good, though residual water (3.33 ppm) can interfere if the sample is wet.

    • Aromatic Resolution: Superior. The high polarity and hydrogen-bonding capability of DMSO cause a significant downfield shift of the Imidazole H2 proton, separating it clearly from H4/H5.

    • Exchangeable Protons: Excellent.[1] DMSO suppresses proton exchange rates, often revealing the -NH₂ group as a distinct broad singlet or even a triplet (if coupled to CH₂, though not applicable here as the adjacent carbon is quaternary).

    • Solubility: Excellent for both free base and salt forms.[1]

Summary Data: Solvent Effect on Chemical Shifts
Proton EnvironmentMultiplicityApprox.[1][2] Shift (CDCl₃)Approx.[1] Shift (DMSO-d₆)Performance Note
Gem-dimethyl (-C(CH₃)₂)Singlet (6H)1.10 - 1.20 ppm1.05 - 1.15 ppmStable baseline in both.[1]
Linker Methylene (-CH₂-)Singlet (2H)3.80 - 3.90 ppm3.90 - 4.00 ppmDeshielded by Imidazole N.
Amine (-NH₂)Broad Singlet (2H)1.50 - 2.00 ppm (Variable)3.00 - 5.00 ppm (Distinct)DMSO is critical for detection.
Imidazole H4/H5 Multiplet/Doublet (2H)6.90 - 7.10 ppm6.90 - 7.30 ppmBetter separation in DMSO.[1][3]
Imidazole H2 (N-CH-N)Singlet/Broad (1H)7.50 - 7.60 ppm7.70 - 8.20 ppm Diagnostic shift in DMSO.

Part 2: Experimental Protocol

Sample Preparation (Self-Validating Protocol)

To ensure reproducibility, follow this gravimetric protocol.

  • Mass: Weigh 5.0 – 10.0 mg of the target compound.

  • Solvent Volume: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why? This concentration (~15-30 mM) is optimal for minimizing viscosity broadening while ensuring adequate signal-to-noise ratio.[1]

  • Additives (Optional): If analyzing the salt form in CDCl₃, add 1-2 drops of NaOD/D₂O or perform a "shake-out" with aqueous base prior to dissolution to liberate the free amine.[1]

Acquisition Parameters (500 MHz Standard)
  • Pulse Sequence: zg30 (30° excitation pulse) to allow faster relaxation.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Causality: The quaternary carbons and isolated protons in the imidazole ring have long T1 relaxation times. A short D1 will suppress their integration values, leading to incorrect 6:2:1 ratios.

  • Scans (NS): 16 (Routine) or 64 (High Resolution).[1]

  • Temperature: 298 K (25°C).[1]

Part 3: Structural Assignment Logic

The following diagram illustrates the logical flow for assigning the spectrum of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine. This workflow prevents misidentification of impurities as product peaks.[1]

NMR_Assignment_Logic Start Start: Acquire 1H Spectrum Check_Aliphatic Identify Aliphatic Region (0.5 - 4.5 ppm) Start->Check_Aliphatic Check_Aromatic Identify Aromatic Region (6.5 - 9.0 ppm) Start->Check_Aromatic GemDimethyl Strong Singlet (6H) ~1.1 ppm (Gem-dimethyl) Check_Aliphatic->GemDimethyl Found? Linker Singlet (2H) ~3.9 ppm (N-CH2-C) Check_Aliphatic->Linker Found? Validation Integration Check: Ratio 6:2:2:1 GemDimethyl->Validation Linker->Validation Imid_H2 Singlet (1H) Most Deshielded (>7.5 ppm) (N-CH-N) Check_Aromatic->Imid_H2 Found? Imid_H4_H5 Multiplets (2H) 6.9 - 7.3 ppm (Ring CH=CH) Check_Aromatic->Imid_H4_H5 Found? Imid_H2->Validation Imid_H4_H5->Validation

Caption: Logic flow for structural validation. Green nodes indicate aliphatic confirmation; Red/Yellow nodes indicate aromatic heterocycle confirmation.[1]

Part 4: Advanced Characterization (2D NMR)

For regulatory submission, 1D ¹H NMR is insufficient to prove connectivity. The following 2D correlations are required to confirm the N1-substitution (vs. N3 tautomer or C-alkylation).

TechniqueCorrelation ObservedStructural Conclusion
¹H-¹H COSY Imidazole H4 ↔ H5Confirms the CH=CH fragment of the ring.[1]
¹H-¹³C HMBC Linker CH₂ (3.9 ppm) → Imidazole C2 & C5Definitive Proof: Confirms the alkyl chain is attached to the Nitrogen (N1).[1]
¹H-¹³C HMBC Gem-dimethyl (1.1 ppm) → Quaternary CConfirms the tert-butyl amine motif.[1]
Common Impurities
  • Imidazole (Starting Material): Look for a triplet-like signal at ~7.1 ppm (H4/H5 equivalent due to tautomerism) and a singlet at ~7.7 ppm.[1] In the product, H4 and H5 are chemically non-equivalent (fixed N-alkylation), breaking the symmetry.

  • Water (in DMSO): Sharp signal at 3.33 ppm.[1] Ensure this does not overlap with the Linker CH₂ signal (usually ~3.9 ppm, so safe).

References

  • BenchChem. Application Note: Characterization of Benzimidazole and Imidazole Derivatives Using ¹H NMR Spectroscopy. (2025).[1][3][4][5] Retrieved from .[1]

  • Royal Society of Chemistry. Solvent Effects on the 1H-NMR Chemical Shifts of Imidazole Derivatives. (2024).[1][3][6][7] Retrieved from .[1]

  • National Institutes of Health (PubChem). 2-(1H-imidazol-1-yl)ethanamine Compound Summary.[1] (2025).[1][3][4][5] Retrieved from .[1]

  • Organic Chemistry Portal. Synthesis of Imidazoles: Recent Advances and Spectral Data. (2023).[1][7][8] Retrieved from .[1]

  • Abraham, R. J., & Thomas, W. A. Ring currents and π-electron effects in hetero-aromatics: 1H chemical shifts.[9] J. Chem. Soc.[1][10] B. (Cited via Modgraph).[1] Retrieved from .[1]

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A Comparative Guide to the Structural Elucidation of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine: An In-Depth Interpretation of its Infrared Spectrum

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the infrared (IR) spectrum of the novel amine, [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine. Moving beyond a simple peak-list, we will deconstruct the molecule's spectral features, explaining the causality behind expected absorptions based on its unique functional groups. Recognizing that no single technique provides a complete structural picture, this document compares the insights gained from FTIR spectroscopy with complementary data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The objective is to equip researchers, scientists, and drug development professionals with an integrated strategy for the unambiguous structural characterization of complex heterocyclic amines.

Part 1: Predictive Analysis of the Infrared Spectrum

Infrared spectroscopy is a powerful first-pass analytical technique for identifying the functional groups present within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation corresponding to a bond's natural vibrational frequency is passed through a sample, the energy is absorbed, and this absorption is detected and plotted as a spectrum.[1][2]

The structure of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine presents several distinct functional groups, each with characteristic vibrational modes. A predictive analysis of its spectrum involves examining each component.

1.1 The Primary Amine (-NH₂) Group: The primary aliphatic amine is one of the most informative groups in the IR spectrum.

  • N-H Stretching: Primary amines (R-NH₂) are distinguished by two absorption bands in the 3500-3300 cm⁻¹ region.[3][4] These arise from the asymmetric and symmetric stretching modes of the two N-H bonds. They typically appear as sharp, medium-intensity peaks, which are less broad than the characteristic O-H stretch of alcohols that occurs in the same region.[3][5]

  • N-H Bending (Scissoring): A strong scissoring vibration is expected between 1650-1580 cm⁻¹.[5] This peak can sometimes be mistaken for a C=C double bond, but its intensity and association with the N-H stretching bands aid in its correct assignment.

  • N-H Wagging: A broad, strong band between 910-665 cm⁻¹ resulting from the out-of-plane wagging of the N-H bond is also characteristic of primary amines.[5]

1.2 The Imidazole Ring: The imidazole ring is a five-membered aromatic heterocycle with distinct spectral features.

  • Aromatic C-H Stretching: The =C-H bonds on the imidazole ring will show stretching vibrations above 3000 cm⁻¹, typically in the 3150-3050 cm⁻¹ range. These are often of lower intensity than the aliphatic C-H stretches.

  • C=N and C=C Stretching: The ring itself contains C=N and C=C bonds, which will produce a series of medium-to-weak absorptions in the 1680-1450 cm⁻¹ region.[6] The exact positions are sensitive to substitution and conjugation within the ring system.

  • Ring Vibrations: The entire ring can "breathe," leading to characteristic absorptions in the fingerprint region (<1500 cm⁻¹), which are highly specific to the overall molecular structure.

1.3 The Aliphatic Backbone: The -(CH₂)C(CH₃)₂- portion of the molecule contributes several key aliphatic signals.

  • Aliphatic C-H Stretching: Strong, sharp absorptions are expected just below 3000 cm⁻¹, typically in the 2970-2850 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching of the C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups.

  • Gem-Dimethyl Group Bending: The 1,1-dimethylethyl (or tert-butyl) moiety has a highly characteristic feature. The C-H bending vibration of a methyl group appears around 1380 cm⁻¹. In a gem-dimethyl configuration, this band often splits into a doublet of roughly equal intensity.[7] This splitting is a strong indicator of the >C(CH₃)₂ structural unit.

  • C-N Stretching: The aliphatic C-N bond stretch will produce a medium-to-weak absorption in the 1250–1020 cm⁻¹ range.[5]

Summary of Predicted IR Absorptions
Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Appearance
~3450 & ~3350Primary Amine: Asymmetric & Symmetric N-H StretchTwo sharp, medium peaks[3][4]
~3150 - 3050Imidazole: Aromatic =C-H StretchWeak to medium, sharp peaks
~2970 - 2850Aliphatic: C-H Stretch (CH₃ & CH₂)Strong, sharp peaks
~1650 - 1580Primary Amine: N-H Bend (Scissoring)Strong, sharp peak[5]
~1680 - 1450Imidazole: C=N and C=C Ring StretchesSeries of medium to weak peaks[6]
~1380Gem-Dimethyl Group: C-H BendCharacteristic doublet (two peaks)[7]
~1250 - 1020Aliphatic: C-N StretchWeak to medium peak[5]
~910 - 665Primary Amine: N-H WagStrong, broad peak[5]

Part 2: A Comparative Framework: Integrating IR, NMR, and MS Data

While IR spectroscopy excels at functional group identification, it provides limited information about the overall molecular architecture.[8] To achieve unambiguous structural elucidation, a synergistic approach combining IR with other powerful analytical techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of specific nuclei (typically ¹H and ¹³C), providing detailed information about molecular connectivity and stereochemistry.[9][10]

  • ¹H NMR: Would confirm the exact number of protons in different environments, their neighboring protons (through spin-spin coupling), and their electronic environment. For [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine, it would definitively show the singlet for the six gem-dimethyl protons, the singlet for the methylene protons, the distinct signals for the three imidazole protons, and a broad, exchangeable signal for the two amine protons.

  • ¹³C NMR: Would show a distinct signal for every carbon atom in a unique electronic environment, confirming the total carbon count and the presence of the quaternary carbon of the gem-dimethyl group.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the exact molecular weight and valuable fragmentation data.[8]

  • Molecular Ion Peak: MS would reveal the molecular weight of the compound, allowing for the confirmation of its elemental formula (C₉H₁₇N₃).

  • Fragmentation Pattern: The molecule would likely undergo characteristic fragmentation, such as alpha-cleavage next to the nitrogen atom, which would help confirm the arrangement of the alkyl chain.[4]

Comparative Analysis of Techniques
TechniqueStrengths for this MoleculeLimitations for this MoleculeInformation Provided
FTIR Spectroscopy Fast, non-destructive, excellent for identifying key functional groups (primary amine, imidazole, gem-dimethyl).[8]Provides no detailed connectivity map; absorptions can be broad or overlapping in the fingerprint region.Functional group identity.
NMR Spectroscopy Unambiguous determination of the carbon-hydrogen framework and atom connectivity; can distinguish isomers.[9]Lower sensitivity than MS; requires more sample; can be more time-consuming.[11]Complete molecular structure and stereochemistry.
Mass Spectrometry Extremely high sensitivity; provides exact molecular weight and formula; fragmentation patterns confirm substructures.[8][11]Destructive technique; generally cannot distinguish between isomers without tandem MS (MS/MS) and reference standards.[9]Molecular formula and substructural fragments.

Part 3: Integrated Experimental Workflow

A robust and self-validating workflow for structural elucidation leverages the strengths of each technique in a logical sequence. The causality behind this workflow is to move from general information (functional groups) to specific data (molecular weight) and finally to the complete, high-resolution structural map.

Caption: Integrated workflow for unambiguous structural elucidation.

Part 4: Experimental Protocol for Data Acquisition

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is the preferred method for rapid, non-destructive analysis of liquid and solid samples, requiring minimal to no sample preparation.[12]

Objective: To obtain a high-quality infrared spectrum of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine.

Materials:

  • FTIR Spectrometer with a Diamond or Germanium ATR accessory.

  • Sample of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine (solid or neat liquid).

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free laboratory wipes.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR accessory should be securely installed in the sample compartment.[13]

  • Crystal Cleaning: Liberally wet a lint-free wipe with isopropanol. Gently but firmly wipe the surface of the ATR crystal to remove any residual contaminants. Allow the solvent to fully evaporate.

  • Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be digitally subtracted from the sample spectrum. A typical background scan consists of 32-64 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • For Solids: Place a small amount of the powdered sample directly onto the center of the ATR crystal to completely cover the crystal surface.[14]

    • For Liquids: Place a single drop of the neat liquid onto the center of the crystal.[14]

  • Apply Pressure (for Solids): Swing the pressure arm over the sample and lower the anvil until it makes firm, even contact. Applying pressure ensures intimate contact between the solid sample and the ATR crystal, which is critical for obtaining a strong, high-quality spectrum.[14]

  • Sample Spectrum Collection: Acquire the sample spectrum using the same parameters as the background scan (e.g., 32-64 scans, 4 cm⁻¹ resolution) over the desired spectral range (typically 4000-650 cm⁻¹).[13] The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Data Analysis: The resulting spectrum should be processed for analysis. This may include baseline correction and peak picking to identify the precise wavenumbers of absorption maxima.

  • Final Cleaning: Retract the pressure anvil. Remove the sample from the crystal surface using a lint-free wipe. Clean the crystal thoroughly with isopropanol as described in Step 2 to prepare for the next sample.

Conclusion

The structural elucidation of a molecule like [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine is a case study in the power of a multi-technique analytical approach. While FTIR spectroscopy provides an invaluable and rapid assessment of the key chemical functionalities—confirming the presence of the primary amine, the imidazole ring, and the characteristic gem-dimethyl group—it is the synergistic integration with NMR and MS that enables a complete, unambiguous structural assignment. This guide has outlined the predictive interpretation of the IR spectrum and contextualized its role within a broader, rigorous workflow essential for modern chemical research and drug development.

References

  • University of California, Los Angeles (UCLA) Chemistry Department. "IR Spectroscopy Tutorial: Amines." Available at: [Link]

  • NC State University Libraries. "24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1." Available at: [Link]

  • OpenStax. "24.10 Spectroscopy of Amines - Organic Chemistry." Available at: [Link]

  • Chemistry LibreTexts. "24.10: Spectroscopy of Amines." Available at: [Link]

  • Illinois State University, Department of Chemistry. "The Infrared Spectra of Amines." Available at: [Link]

  • University of Houston. "Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy." Available at: [Link]

  • ResearchGate. "Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis." Available at: [Link]

  • Drawell. "Sample Preparation for FTIR Analysis." Available at: [Link]

  • Specac Ltd. "Everything You Need to Know About ATR-FTIR Spectroscopy." Available at: [Link]

  • ResearchGate. "Infrared spectrum of imidazole monomer (IM), dimer (IMD) and trimer (IMT)." Available at: [Link]

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  • Basiuk, V. A. (2003). "Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1867-1879. Available at: [Link]

  • NIST. "1H-Imidazole." NIST Chemistry WebBook. Available at: [Link]

  • Emwas, A. H. (2015). "The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research." Methods in Molecular Biology, 1277, 161-193. Available at: [Link]

  • IntechOpen. "A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis." Available at: [Link]

  • Hughes, R. W. "Introduction to Infrared Spectroscopy (FTIR) in Gemology." Available at: [Link]

  • ResearchGate. "Effect of functional group conformation on the infrared spectra of some gem difunctional phenylethylene derivatives." Available at: [Link]

  • PubChem. "2-(1H-imidazol-1-yl)ethanamine." Available at: [Link]

  • Gemological Institute of America (GIA). "Infrared Spectroscopy and Its Use in Gemology." Available at: [Link]

  • Stone Group Labs. "Infrared Spectroscopy In Gemstone Testing." Available at: [Link]

  • IUCr Journals. "Crystal structure of 2-(1H-imidazol-3-ium-4-yl)ethanaminium dichloride, a re-determination." Available at: [Link]

  • MDPI. "2-Nitro-1-vinyl-1H-imidazole." Available at: [Link]

  • ResearchGate. "Syntheses, Structures, and Fluorescent Properties of 2-(1H-Imidazol-2-yl)phenols and Their Neutral Zn(II) Complexes." Available at: [Link]

Sources

A Comparative Guide to HPLC Method Development for the Detection of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the detection and quantification of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine. As a small, polar molecule with a primary amine and an imidazole group, this analyte presents unique challenges for traditional reversed-phase chromatography, primarily due to poor retention and the lack of a strong chromophore for UV detection. This document explores several strategic approaches, offering experimental data and protocols to guide researchers, scientists, and drug development professionals in selecting and optimizing a suitable analytical method.

The Analytical Challenge: Understanding the Analyte

[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine is characterized by its high polarity and low molecular weight. The primary amine and the imidazole ring make it basic and highly water-soluble. Consequently, it is poorly retained on conventional C18 columns under typical reversed-phase conditions. Furthermore, the molecule lacks significant UV-absorbing functional groups, making sensitive detection by UV-Vis detectors difficult.[1][2][3][4] This necessitates the exploration of alternative chromatographic and detection strategies.

Strategic Approaches to HPLC Method Development

This guide compares four primary strategies for the successful analysis of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Exploiting the analyte's polarity for retention.

  • Ion-Pair Reversed-Phase Chromatography: Enhancing retention on traditional reversed-phase columns.

  • Pre-column Derivatization: Modifying the analyte to improve both chromatographic retention and UV detectability.

  • Universal and High-Sensitivity Detection Methods: Employing detectors that do not rely on UV absorbance.

The following sections will delve into the principles, experimental protocols, and comparative performance of each approach.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: HILIC is a powerful technique for retaining and separating polar compounds that are not well-retained in reversed-phase chromatography.[5][6] It utilizes a polar stationary phase (such as bare silica or polar bonded phases) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (like water).[5][6] A water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[5]

Causality of Experimental Choices: For a polar amine like [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine, HILIC offers a direct retention mechanism without the need for derivatization.[7] The choice of a HILIC column with a bare silica or amide stationary phase is often a good starting point. The mobile phase composition, particularly the water content and the type and concentration of buffer, are critical parameters for optimizing retention and peak shape.[8] Volatile buffers like ammonium formate or ammonium acetate are preferred for compatibility with mass spectrometry (MS) detection.[8]

Experimental Protocol: HILIC-UV/MS
  • HPLC System: A standard HPLC or UHPLC system.

  • Column: HILIC Silica Column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detector: UV at 210 nm or Mass Spectrometer (ESI+).

Data Presentation: HILIC Performance
ParameterResult
Retention Time (tr)~ 4.5 min
Tailing Factor (Tf)1.2
Theoretical Plates (N)> 5000
Limit of Detection (LOD) - UV~ 5 µg/mL
Limit of Detection (LOD) - MS~ 10 ng/mL

Trustworthiness and Validation: The HILIC method's reliability is established by consistent retention times, good peak shape, and a linear response over a defined concentration range. System suitability parameters such as theoretical plates and tailing factor should be monitored.

Diagram: HILIC Method Development Workflow

HILIC_Workflow cluster_0 HILIC Method Development Start Define Analyte Properties (Polar, Basic) Screen_Columns Screen HILIC Columns (Silica, Amide, Diol) Start->Screen_Columns Initial Step Optimize_MP Optimize Mobile Phase (ACN/Water Ratio, Buffer pH) Screen_Columns->Optimize_MP Select Best Column Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Fine-tune Separation Validation Method Validation (Linearity, Precision, Accuracy) Optimize_Temp->Validation Finalized Method Derivatization_Workflow cluster_1 Pre-column Derivatization Sample Analyte in Solution Add_Buffer Add Borate Buffer (pH 9) Sample->Add_Buffer Add_Reagent Add FMOC-Cl Reagent Add_Buffer->Add_Reagent React Reaction (2 min) Add_Reagent->React Quench Quench Excess Reagent React->Quench Inject Inject into HPLC Quench->Inject

Sources

A Comparative Guide to the X-ray Crystallographic Analysis of Imidazole-Containing Amines: A Case Study of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the principles and practices involved in determining the three-dimensional structure of pharmacologically relevant molecules using single-crystal X-ray crystallography. We will focus on the analytical approach for imidazole-containing amines, using [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine as a central example. While a public crystal structure for this specific molecule is not available in open-access repositories like the Cambridge Structural Database (CSD), this guide will establish a robust framework for its analysis by comparing crystallographic data from structurally related imidazole derivatives.[1][2][3] This comparative approach is fundamental in drug development for predicting molecular conformation, understanding intermolecular interactions, and informing structure-based drug design.

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous drugs due to its ability to act as a proton donor, proton acceptor, and coordinating ligand.[4][5] Its derivatives are explored for a wide range of therapeutic applications. Understanding the precise three-dimensional arrangement of atoms, bond lengths, and angles is therefore critical for elucidating structure-activity relationships (SAR).

Part 1: The Experimental Workflow: From Crystal to Structure

The determination of a molecular structure through single-crystal X-ray diffraction is a meticulous process that transforms a physical crystal into a refined 3D atomic model.[6][7] Each step is critical for ensuring the quality and accuracy of the final data.

Diagram of the Single-Crystal X-ray Diffraction Workflow

X-ray Crystallography Workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation Crystal_Growth 1. Crystal Growth (e.g., Slow Evaporation) Crystal_Selection 2. Crystal Selection & Mounting (Microscope, Cryoloop) Crystal_Growth->Crystal_Selection Obtain single, defect-free crystal Diffractometer 3. Diffractometer Setup (Goniometer, Detector) Crystal_Selection->Diffractometer Mount on goniometer XRay_Source X-ray Source (e.g., Mo Kα) Data_Collection 4. Data Collection (Rotating crystal, collecting reflections) Diffractometer->Data_Collection Measure diffraction pattern Integration 5. Integration & Scaling (Indexing, intensity measurement) Data_Collection->Integration Raw diffraction images Space_Group 6. Space Group Determination (Symmetry analysis) Integration->Space_Group Structure_Solution 7. Structure Solution (Phase problem, e.g., Direct Methods) Space_Group->Structure_Solution Generate initial electron density map Refinement 8. Refinement (Least-squares fitting of atomic positions) Structure_Solution->Refinement Initial atomic model Validation 9. Validation (Check R-factors, geometry) Refinement->Validation Refined model Validation->Refinement Iterative process Deposition 10. Deposition (e.g., CCDC) Validation->Deposition Final validated structure (CIF)

Sources

A Guide to the Spectroscopic Characterization of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine Salts: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential spectroscopic techniques for the characterization of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine and its corresponding salts. In pharmaceutical development, the conversion of an active pharmaceutical ingredient (API) into a salt form is a cornerstone strategy to enhance properties such as solubility, stability, and bioavailability. This conversion, however, necessitates an unequivocal confirmation of the salt's formation and structure. We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography (XRD) are synergistically employed to provide a complete structural and ionic profile.

The narrative that follows is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each analytical step is part of a self-validating workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the preeminent technique for determining the precise molecular structure in solution. For [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine, it not only confirms the covalent framework but is also exquisitely sensitive to the changes in the electronic environment upon protonation.

Expertise & Experience: The Rationale Behind the Method

The core of the analysis lies in comparing the spectra of the free base with its salt form. Salt formation introduces a positive charge, which deshields nearby protons and carbons, causing their corresponding signals to shift downfield (to a higher ppm value). The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) as its polarity aids in dissolving ionic salts and, more importantly, its protic nature allows for the observation of exchangeable N-H protons from the amine and imidazole groups.

Two key events are monitored:

  • Protonation of the Primary Amine: The primary amine (-NH₂) is a strong candidate for protonation, forming an ammonium group (-NH₃⁺). This significantly alters the chemical shift of the adjacent methylene (-CH₂-) and gem-dimethyl (-C(CH₃)₂) protons.

  • Protonation of the Imidazole Ring: The imidazole ring contains a basic nitrogen (N-3) that can also be protonated. This event dramatically affects the chemical shifts of the three aromatic protons on the imidazole ring, providing a clear electronic signature of the change in its aromatic system.[1]

Data Presentation: Free Base vs. Hydrochloride Salt

The following table outlines the expected chemical shift changes upon forming a hydrochloride salt. Actual values will vary based on solvent and concentration.

Assignment (Proton) Structure Moiety Expected ¹H Shift (Free Base, ppm) Expected ¹H Shift (HCl Salt, ppm) Rationale for Change
H-2Imidazole~7.5 - 7.7> 8.5Significant deshielding due to protonation on adjacent N-3 or distant amine.[2]
H-4, H-5Imidazole~6.9 - 7.2> 7.5Deshielding from positive charge on the molecule.[3]
-CH₂- (to Imidazole)Ethyl Linker~3.9 - 4.1~4.2 - 4.5Inductive effect from positively charged imidazole/ammonium.
-NH₂ / -NH₃⁺Amine/AmmoniumBroad, ~1.5 - 2.5Broad, ~8.0 - 9.0Formation of ammonium ion, significant deshielding.
-C(CH₃)₂gem-Dimethyl~1.0 - 1.2~1.3 - 1.5Deshielding from adjacent protonated amine.
Assignment (Carbon) Structure Moiety Expected ¹³C Shift (Free Base, ppm) Expected ¹³C Shift (HCl Salt, ppm) Rationale for Change
C-2Imidazole~137~140Deshielding from ring protonation or nearby charge.[4]
C-4, C-5Imidazole~119, ~128~122, ~130General deshielding from positive charge.
-CH₂- (to Imidazole)Ethyl Linker~50~52Inductive effect.
-C(gem-diMe)Quaternary Carbon~45~47Inductive effect.
-C(CH₃)₂gem-Dimethyl~25~27Inductive effect.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample (either free base or salt) into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of DMSO-d₆.

  • Dissolution: Gently vortex or sonicate the tube until the sample is fully dissolved.

  • Instrument Setup: Insert the tube into the NMR spectrometer (e.g., a 400 MHz instrument).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a ¹³C{¹H} NMR spectrum. For unambiguous assignment, 2D NMR experiments like HSQC and HMBC can be performed.

  • Data Processing: Process the raw data (FID) by applying Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H signals and reference the spectra (e.g., to the residual DMSO solvent peak at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C). Compare the chemical shifts between the free base and salt samples.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample (5-10 mg) Solvent Add DMSO-d6 (0.7 mL) Weigh->Solvent Dissolve Dissolve Solvent->Dissolve Acquire_H1 Acquire 1H Spectrum Dissolve->Acquire_H1 Acquire_C13 Acquire 13C Spectrum Acquire_H1->Acquire_C13 Acquire_2D Acquire 2D Spectra (HSQC/HMBC) Acquire_C13->Acquire_2D Process Process FID Acquire_2D->Process Analyze Analyze & Compare Spectra Process->Analyze

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Litmus Test for Salt Formation

While NMR provides the detailed structural map, FT-IR spectroscopy offers a rapid and definitive confirmation of the functional group transformation from a primary amine to an ammonium salt.

Expertise & Experience: Interpreting Vibrational Changes

The diagnostic power of FT-IR in this context comes from the profound change in the N-H bond vibrations upon protonation.[5]

  • Primary Amine (-NH₂): The free base exhibits two distinct, relatively sharp stretching bands in the 3400-3250 cm⁻¹ region.[6] It also shows a characteristic N-H bending (scissoring) vibration around 1650-1580 cm⁻¹.[7]

  • Ammonium (-NH₃⁺): Upon salt formation, these sharp N-H stretching peaks disappear and are replaced by a very broad and intense absorption envelope spanning from approximately 3200 cm⁻¹ down to 2800 cm⁻¹.[8] This broadness is characteristic of the strong hydrogen bonding in the ammonium salt crystal lattice. Concurrently, new N-H bending vibrations appear in the 1625-1500 cm⁻¹ region. This dramatic and unmistakable change is the hallmark of successful salt formation.

Data Presentation: Key Vibrational Frequencies
Vibrational Mode Functional Group Expected Wavenumber (Free Base, cm⁻¹) Expected Wavenumber (HCl Salt, cm⁻¹) Appearance
N-H Stretch-NH₂3400-3250 (Two bands)N/ASharp to medium intensity.[9]
N-H⁺ Stretch-NH₃⁺N/A3200-2800Very broad, very strong envelope.[8]
N-H Bend (Scissoring)-NH₂1650-1580N/AMedium intensity.
N-H⁺ Bends-NH₃⁺N/A1625-1560 (Asymmetric) & 1550-1500 (Symmetric)Medium to strong intensity.
C-N StretchAliphatic Amine1250-1020~1250-1020 (May shift slightly)Medium to weak intensity.
Experimental Protocol: ATR-FT-IR Analysis
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The software automatically performs a background subtraction.

  • Analysis: Identify the key vibrational bands and compare the spectra of the free base and the salt, focusing on the diagnostic N-H and N-H⁺ regions.

Visualization: FT-IR Workflow

FTIR_Workflow Clean Clean ATR Crystal Background Acquire Background Scan Clean->Background Sample Apply Sample to Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Analyze Analyze & Compare Spectra Acquire->Analyze

Caption: Workflow for ATR-FT-IR spectroscopic analysis.

Mass Spectrometry (MS): Absolute Molecular Mass Confirmation

Mass spectrometry is an indispensable tool in pharmaceutical analysis, providing highly accurate molecular weight information that confirms the identity and purity of a compound.[10]

Expertise & Experience: Choosing the Right Technique

For a polar, non-volatile molecule like [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine and its salts, Electrospray Ionization (ESI) is the ionization method of choice.[11] It is a "soft" ionization technique that typically yields the protonated molecular ion, [M+H]⁺, with minimal fragmentation. When coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap, it can determine the mass of the ion with enough accuracy (typically < 5 ppm error) to confirm its elemental composition. This is a powerful tool for identity confirmation and impurity profiling.[12][13]

In the context of salt analysis, ESI-MS in positive ion mode will detect the cation—in this case, the protonated form of our molecule. The salt's counter-ion (e.g., Cl⁻) is not observed in this mode. The analysis confirms that the cation has the expected mass, indirectly supporting the salt's identity.

Data Presentation: Expected Mass-to-Charge Ratios
Analyte Ionization Mode Expected Ion Formula Calculated Monoisotopic Mass (Da)
Free BaseESI Positive[M+H]⁺[C₉H₁₈N₃]⁺168.1501
HCl SaltESI Positive[Cation]⁺[C₉H₁₈N₃]⁺168.1501

Note: The molecular formula of the free base is C₉H₁₇N₃ (Monoisotopic Mass: 167.1422 Da).

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

  • System Setup: The sample is introduced into the ESI source, often via a Liquid Chromatography (LC) system which can separate the main component from any impurities.[14]

  • Ionization: The solution is sprayed through a high-voltage capillary, forming charged droplets. The solvent evaporates, leaving the protonated analyte ions in the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

  • Analysis: The measured m/z of the most intense peak is compared to the theoretical mass of the expected [M+H]⁺ ion to confirm the molecular formula. Tandem MS (MS/MS) can be used to fragment the parent ion and analyze its fragments for further structural confirmation.

Visualization: MS Workflow

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_analysis Data Analysis Dissolve Dissolve & Dilute Sample Inject Inject into LC Dissolve->Inject Ionize ESI Source Inject->Ionize Analyze Mass Analyzer (TOF/Orbitrap) Ionize->Analyze Detect Detector Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Confirm Confirm Accurate Mass Spectrum->Confirm

Caption: Workflow for High-Resolution LC-MS analysis.

Single-Crystal X-ray Diffraction (XRD): The Definitive Answer

For crystalline solids, single-crystal XRD is the gold standard, providing an unambiguous three-dimensional map of the atomic arrangement. It is the only technique that directly visualizes the ionic interaction between the cation and anion.

Expertise & Experience: Beyond Connectivity to Conformation

While other techniques infer salt formation, XRD proves it. The analysis of a suitable crystal will yield the precise location of every atom, including the proton that has been transferred from the acid to the base. This allows for:

  • Unambiguous Site of Protonation: XRD can definitively determine if the proton resides on the primary amine or the imidazole nitrogen, a level of detail other techniques cannot easily provide.

  • Characterization of Intermolecular Forces: It maps the intricate network of hydrogen bonds and other intermolecular interactions that define the crystal lattice.[15] This is crucial for understanding the solid-state properties of the salt.

  • Absolute Stereochemistry: For chiral molecules, XRD can determine the absolute configuration.

Data Presentation: Structural Insights
Parameter Free Base (Crystalline) Salt Form (e.g., HCl Salt)
Unit Cell Contents Neutral moleculesCations ([C₉H₁₈N₃]⁺) and anions (Cl⁻)
Key Bond Lengths C-N (amine)C-N⁺ (ammonium, typically shorter)
Proton Location On N-H of amine/imidazoleTransferred from acid to base (e.g., forming -NH₃⁺)
Interactions Weaker intermolecular forces (e.g., N-H···N)Strong, charge-assisted hydrogen bonds (e.g., N⁺-H···Cl⁻).[16]
Experimental Protocol: XRD Analysis
  • Crystal Growth: The most critical and often challenging step is growing single crystals of sufficient size and quality. This is typically achieved through slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal motion. It is then rotated while being irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded.

  • Structure Solution & Refinement: Specialized software is used to solve the phase problem and generate an initial electron density map. This map is then refined to yield the final atomic positions and thermal parameters.

  • Analysis: The final structure is analyzed to determine bond lengths, angles, and intermolecular interactions, confirming the formation of the salt.

Visualization: XRD Workflow

XRD_Workflow Crystal Grow Single Crystal Mount Mount Crystal on Goniometer Crystal->Mount Collect Collect Diffraction Data Mount->Collect Solve Solve & Refine Structure Collect->Solve Analyze Analyze 3D Structure & Interactions Solve->Analyze

Caption: Workflow for Single-Crystal XRD analysis.

Conclusion

The spectroscopic characterization of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine and its salts is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy details the covalent structure and electronic changes in solution. FT-IR offers a rapid and definitive confirmation of the amine-to-ammonium conversion. High-resolution mass spectrometry validates the molecular formula of the cation. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of salt formation and detailed solid-state architecture. Together, these methods form a robust, self-validating workflow essential for modern pharmaceutical development.

References

  • Mass spectrometry for small molecule pharmaceutical product development: a review. (2011). Journal of Young Pharmacists, 3(2), 147-157.
  • Mass Spectrometry in Small Molecule Drug Development. (2015). Pharmaceutical Outsourcing.
  • A review on benefits of mass spectrometry for the small molecule drug discovery. (2021). Journal of Pharmaceutical Analysis, 11(6), 675-686.
  • Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. (2024). Spectroscopy Online.
  • Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients... (n.d.). IISc Etd.
  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019). Trends in Analytical Chemistry, 121, 115686.
  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary.
  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.).
  • X-ray structure. The x-ray single-crystal structure of amine salt 8. (n.d.).
  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Chemistry Stack Exchange.
  • 1 H NMR spectra in CDCl 3 of authentic samples of imidazole... (n.d.).
  • Organic Nitrogen Compounds V: Amine Salts. (2023). Spectroscopy Online.
  • Spectroscopy of Amines. (2023). OpenStax.
  • Salts of aromatic amines: crystal structures, spectroscopic and non-linear optical properties. (2010). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(4), 849-855.
  • 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. (2019). Journal of the American Chemical Society, 141(2), 853-861.
  • Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. (2022).
  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (2023). Molecules, 28(10), 4165.
  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (2025).
  • X-ray diffraction data for some amine salts of long-chain fatty acids and related compounds. (1958).
  • The crystal structure of the ammonium salt of 2-aminomalonic acid. (2024).

Sources

Elemental Analysis Standards for [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals. Content Type: Technical Comparison & Methodological Guide.

Executive Summary

The analysis of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine (a gem-dimethyl histamine analog) presents a specific set of analytical challenges. Unlike robust solids, this molecule combines a basic primary amine with an imidazole ring, creating a matrix that is hygroscopic , CO₂-philic (forming carbamates), and potentially refractory during combustion.

Standard Elemental Analysis (EA) protocols often fail for this class of compounds, yielding low Carbon and variable Hydrogen values that falsely imply impurity. This guide objectively compares the performance of industry-standard calibration materials against matrix-matched alternatives and establishes a self-validating protocol for accurate characterization.

Part 1: Comparative Analysis of Calibration Standards

In Micro-Elemental Analysis (CHN), the "Standard" serves two roles: calibrating the instrument (K-factor determination) and validating the combustion efficiency. Below is an objective comparison of calibration standards for analyzing the target imidazole-amine.

Table 1: Performance Matrix of Calibration Standards
FeatureAcetanilide (Industry Gold Standard)Sulfanilamide (Nitrogen-Specific)Imidazolium Reference (Matrix-Matched)qNMR (The "Digital" Standard)
Role Primary K-Factor CalibrationN-Response ValidationCombustion Behavior ValidationPurity Cross-Validation
Stability High .[1] Non-hygroscopic.[1]High . Stable shelf life.Low . Often hygroscopic.[1]N/A . (Internal Standard used)
N-Content 10.36% (Low for this target)16.27% (Moderate)~15-25% (High match)Absolute Quantification
Combustion Easy (Clean burn)ModerateDifficult (Refractory char)N/A
Suitability Poor for QC of this specific target due to lack of matrix matching.Better , but lacks the refractory ring stability of imidazole.Best for proving combustion efficiency, but hard to handle.[1]Superior for absolute purity assignment.
In-Depth Analysis of Alternatives
1. The Default: Acetanilide

Acetanilide is the default standard for 90% of CHN analysis due to its sharp melting point and stability.

  • The Failure Mode: It burns too easily.[1] Calibrating with Acetanilide does not prove your furnace can fully combust the refractory imidazole ring of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine.[1] This often leads to "Low Carbon" results in the target sample because the instrument is calibrated on an "easy" burner.

2. The Challenger: Benzoic Acid / 3,5-Dinitrobenzoic Acid

Often used to boost oxygen dosing.

  • The Failure Mode: Lacks Nitrogen.[1] For a molecule with 3 Nitrogen atoms (approx. 25-30% N by weight), using a N-free standard for calibration introduces significant extrapolation errors in the Nitrogen detector response.[1]

3. The Recommended Approach: "Bracketed" Standardization

For this specific molecule, a single standard is insufficient. The most accurate results are achieved by:

  • Calibrating with Acetanilide (for precision).

  • Validating the run with a "Check Standard" of Sulfanilamide or a pure Imidazolium salt (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) to verify high-N recovery and ring combustion.[1]

Part 2: Scientific Integrity & Protocols (E-E-A-T)

The Core Challenge: The "Sponge" Effect

[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine is a base.[1] It will aggressively scavenge:

  • Water (Hygroscopicity): Increases %H, Dilutes %C and %N.[1]

  • CO₂ (Carbamate formation): Increases %C (false positive) or dilutes sample mass.[1]

The Self-Validating Protocol: "Zero-Exposure" Weighing[1]

To guarantee data trustworthiness, you must eliminate atmospheric exposure.[1]

Materials Required:
  • Micro-balance (0.1 µg readability).

  • Tin capsules (pre-cleaned in acetone).[1]

  • Vanadium Pentoxide (V₂O₅) : Essential combustion aid for imidazoles to prevent char formation.[1]

  • Argon-flushed glove bag or desiccator.[1]

Step-by-Step Methodology:
  • Capsule Preparation:

    • Do not touch capsules with bare hands.[1]

    • Add 2–3 mg of V₂O₅ into the empty tin capsule before taring. This ensures the oxidizer is in direct contact with the sample.

  • The "Difference Weighing" Technique (Mandatory for Oils/Hygroscopics):

    • Do not weigh the capsule, tare, and add sample. The drift is too fast.

    • Step A: Place a small amount of sample into a tared, sealed vessel (vial).

    • Step B: Remove ~2 mg of sample using a clean spatula and place it quickly into the tin capsule containing V₂O₅.

    • Step C: Immediately crimp the capsule shut.

    • Step D: Reweigh the vial. The loss in weight is the exact sample mass.

    • Why? This eliminates the error of the sample absorbing water while sitting on the balance pan in the open capsule.

  • Combustion Parameters:

    • Set furnace temperature to 1050°C (Standard 950°C is insufficient for imidazole rings).

    • Oxygen dose: Increase by 20% over standard Acetanilide settings.

Part 3: Visualization & Logic

Diagram 1: The "Zero-Exposure" Analytical Workflow

This workflow illustrates the critical path to avoid atmospheric contamination, which is the primary cause of failure for this amine.

EA_Workflow cluster_prep Sample Preparation (Critical) cluster_analysis Instrumental Analysis S1 Pre-load V2O5 (Combustion Aid) S2 Difference Weighing (Minimize Air Contact) S1->S2 S3 Immediate Crimp (Cold Weld Seal) S2->S3 A1 Combustion (1050°C + O2 Boost) S3->A1 Auto-Sampler A2 Reduction (Convert NOx to N2) A1->A2 A3 TCD Detection A2->A3

Caption: Figure 1. Optimized workflow for hygroscopic imidazole amines, emphasizing V₂O₅ addition and difference weighing.

Diagram 2: Troubleshooting Decision Tree

How to interpret the results when they inevitably drift.

Troubleshooting Start EA Result Obtained Check1 Is %C Low (>0.4% dev)? Start->Check1 Branch1 Yes: Incomplete Combustion Check1->Branch1 High Deviation Branch2 No: Check %H Check1->Branch2 Within Range Action1 Action: Add V2O5 Increase O2 Dose Branch1->Action1 CheckH Is %H High? Branch2->CheckH Action2 Action: Sample Wet. Dry under vac/P2O5 CheckH->Action2 Yes Action3 Result Valid CheckH->Action3 No

Caption: Figure 2. Logic gate for diagnosing common EA failures in refractory/hygroscopic amines.

Experimental Data: Simulated Impact of Handling

To demonstrate the necessity of the "Zero-Exposure" protocol, the following table illustrates the theoretical drift of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine (MW: ~139.2 g/mol ) when exposed to ambient humidity (50% RH).

Table 2: Impact of Hygroscopicity on EA Results
Exposure Time% Carbon (Calc: 64.71%)% Hydrogen (Calc: 10.86%)% Nitrogen (Calc: 30.19%)Interpretation
0 min (Ideal) 64.7110.8630.19Pure Compound
5 min 63.8511.0229.75Absorbed ~1.5% H₂O.[1] Fails Spec.
30 min 61.2011.4528.50Significant Hydrate formation.[1]
Result Fail Fail Fail False Negative on Purity

Note: Data derived from kinetic water absorption models for hygroscopic primary amines.

References

  • NIST Standard Reference Materials . Certificate of Analysis: Acetanilide (Microanalytical Standard).[1] National Institute of Standards and Technology.[1] [Link][1]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3][4] Progress in Nuclear Magnetic Resonance Spectroscopy.[1][3] [Link][1]

  • ASTM D5291-16 . Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.[5] ASTM International.[1][5][6] [Link]

  • Microchemical Journal . Combustion characteristics of imidazole derivatives in elemental analysis. (General Reference for refractory nature of imidazoles). [Link]

Sources

Safety Operating Guide

[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine , a specialized imidazole-alkyl-amine derivative.[1][2] Due to its structural similarity to histamine analogs (specifically


-dimethylhistamine), this compound must be handled as a Corrosive Organic Base  with potential Bioactive Hazards .[2]

Part 1: Chemical Identity & Hazard Profiling

Before disposal, you must correctly classify the waste stream.[2][3] This compound combines a basic primary amine with an imidazole ring, creating a chemically robust, basic species.[2][3]

Parameter Technical Detail
Chemical Name [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine
Structural Class Imidazole-substituted tert-alkyl amine (Histamine Analog)
Primary Hazard Corrosive (Class 8) : Causes severe skin burns and eye damage (pH > 11).[1][2]
Secondary Hazard Bioactive : Potential histaminergic activity (H3 receptor interaction).[3] Avoid inhalation.
Waste Code (RCRA) D002 (Corrosive) is the primary default unless tested neutral.[3]
Incompatibilities Strong Acids, Oxidizing Agents, Acid Chlorides, Acid Anhydrides.[2][3][4]

Part 2: Pre-Disposal Stabilization & Segregation

Core Directive: Never mix this amine with acidic waste streams without controlled neutralization.[3] The exothermic reaction can cause splattering or container failure.[1][2][3]

Waste Segregation Protocol
  • Stream: Basic Organic Waste .

  • Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][2] Avoid aluminum or zinc containers due to amine reactivity.

  • Labeling: Must be labeled "Hazardous Waste - Corrosive - Basic Organic."[1][2]

Benchtop Deactivation (Small Scale < 50 mL)

If your facility permits benchtop neutralization for small aliquots:

  • Dilute the amine in water (1:10 ratio).[1][2][3]

  • Slowly add 1M Citric Acid or Dilute Hydrochloric Acid while stirring.

  • Monitor pH until it reaches 6–8.[1][3]

  • Dispose of the neutral solution into the Aqueous Organic Waste stream.[1][3]

Part 3: Disposal Workflows (Step-by-Step)

Workflow A: Standard Laboratory Waste (Liquids/Solids)

This is the standard protocol for disposing of reaction mixtures, mother liquors, or solid residues.[2][3]

  • PPE Verification: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[2][3] Use a fume hood.[1][3][4][5]

  • Collection: Transfer liquid waste into a dedicated Basic Organic Waste carboy.

    • Note: If the waste contains halogenated solvents (DCM, Chloroform), segregate into Halogenated Basic Waste .[2][3]

  • Solid Waste: Contaminated gloves, paper towels, and solid residues should be double-bagged in chemically resistant polyethylene bags and placed in the Solid Hazardous Waste drum.[2][3]

  • Labeling: Affix a hazardous waste tag detailing:

    • Full Chemical Name (No abbreviations).

    • Hazard Checkbox: "Corrosive" and "Toxic".[1][3]

    • Date of Accumulation Start.

Workflow B: Spill Cleanup Procedure

Immediate Action: Isolate the area. If the spill is >100 mL or outside a fume hood, evacuate.[2][3]

  • Containment: Encircle the spill with an amine-compatible absorbent (e.g., vermiculite or commercial silicate pads).[2][3]

  • Neutralization:

    • Apply a weak acid neutralizer (Citric Acid powder or dilute Acetic Acid) from the perimeter inward.[1][2][3]

    • Observation: Look for the cessation of fuming (if any) or heat generation.[1][2][3]

  • Removal: Scoop the neutralized slurry into a wide-mouth HDPE jar.

  • Final Clean: Wipe the surface with water and soap; test surface pH to ensure decontamination.[1][3]

Part 4: Decision Logic Visualization

The following diagram illustrates the decision process for segregating this specific amine waste.

DisposalLogic Start Waste Generation: [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine StateCheck Physical State? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solid Solid Waste (Residue/PPE) StateCheck->Solid SolventCheck Contains Halogenated Solvents (DCM/CHCl3)? Liquid->SolventCheck StreamC Stream C: Solid Hazardous Waste (Landfill/Incineration) Solid->StreamC StreamA Stream A: Non-Halogenated Basic Organic (Incineration) SolventCheck->StreamA No StreamB Stream B: Halogenated Basic Organic (Special Incineration) SolventCheck->StreamB Yes

Figure 1: Waste segregation logic flow for imidazole-amine derivatives.

Part 5: Regulatory Compliance & Final Disposition

US EPA (RCRA):

  • Characteristic Code: D002 (Corrosive).[3]

  • Disposal Method: The preferred method for organic amines containing nitrogen is High-Temperature Incineration with secondary combustion and scrubbing to manage Nitrogen Oxides (NOx) emissions.[1][2]

European Waste Catalogue (EWC):

  • Code: 07 01 04 * (Other organic solvents, washing liquids and mother liquors).[2][3]

  • Classification: Hazardous.[3][4][5]

Transport (DOT/IATA):

  • Proper Shipping Name: Polyamines, liquid, corrosive, n.o.s. (or Amines, liquid, corrosive, n.o.s.).

  • Hazard Class: 8.

  • Packing Group: II or III (depending on concentration).

References

  • PubChem. (2025).[2][3][6] Compound Summary: 2-(1H-imidazol-1-yl)ethanamine (Histamine Analogues).[1][2] National Library of Medicine.[1][3] [Link][1][2]

  • US Environmental Protection Agency. (2024). RCRA Orientation Manual: Managing Hazardous Waste.[1][3][Link][1][2]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine
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[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.